molecular formula C10H9N3O B1286408 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 124940-34-7

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1286408
CAS No.: 124940-34-7
M. Wt: 187.2 g/mol
InChI Key: ALDKNJUWVSEOOT-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDKNJUWVSEOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559804
Record name 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
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Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124940-34-7
Record name 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
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Record name 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde
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Foundational & Exploratory

Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details key experimental protocols, presents comparative quantitative data, and includes schematic diagrams of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules with potential applications in drug discovery and development. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The presence of the benzyl group at the N1 position and the reactive carbaldehyde function at the C4 position allows for diverse chemical modifications, making this compound a versatile scaffold for the construction of compound libraries for biological screening. This guide outlines the most effective and commonly employed synthetic strategies to access this important molecule.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways. The most prominent and efficient methods include the oxidation of a precursor alcohol, the direct formation of the triazole ring with a subsequent functional group interconversion, and the modification of a pre-formed triazole aldehyde.

Two-Step Synthesis via Oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

This widely used two-step approach involves the initial synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, followed by its oxidation to the target aldehyde. This method offers high yields and selectivity.

The precursor alcohol is synthesized through the highly efficient "click" reaction between benzyl azide and propargyl alcohol.

Experimental Protocol:

  • Materials: Benzyl azide, propargyl alcohol, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, and water.

  • Procedure: To a solution of benzyl azide (1.0 eq) and propargyl alcohol (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water, a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq) is added, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

The synthesized alcohol is then oxidized to the desired aldehyde using mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Dess-Martin Periodinane (DMP) oxidation and Swern oxidation are two commonly employed methods.

Experimental Protocol (Dess-Martin Oxidation):

  • Materials: (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, Dess-Martin Periodinane (DMP), dichloromethane (DCM).

  • Procedure: To a solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dry dichloromethane (DCM) at 0 °C is added Dess-Martin Periodinane (1.1-1.5 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until the layers become clear. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Protocol (Swern Oxidation): [1]

  • Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (DCM), triethylamine (TEA), (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

  • Procedure: A solution of oxalyl chloride (1.1-1.5 eq) in dry DCM is cooled to -78 °C under an inert atmosphere. A solution of DMSO (2.0-2.5 eq) in dry DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dry DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (4.0-5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target aldehyde.

Synthesis via Transamination/Rearrangement from a Precursor Triazole Aldehyde

This elegant one-pot method involves the reaction of a readily available triazole aldehyde precursor, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, with benzylamine. This approach is highly efficient and proceeds through a Cornforth-type rearrangement.[2]

Experimental Protocol:

  • Materials: 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, benzylamine, isopropanol (iPrOH), water.

  • Procedure: To a solution of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in isopropanol are added benzylamine (1.1-1.2 eq) and a small amount of water. The reaction mixture is stirred at room temperature or heated to 50-70 °C for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound.

Vilsmeier-Haack Formylation of 1-Benzyl-1H-1,2,3-triazole

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This route would first require the synthesis of 1-benzyl-1H-1,2,3-triazole.

Experimental Protocol (Hypothetical):

  • Materials: 1-Benzyl-1H-1,2,3-triazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure: Phosphorus oxychloride (1.5-2.0 eq) is added dropwise to ice-cold N,N-dimethylformamide (used as both reagent and solvent). The mixture is stirred for 30 minutes to form the Vilsmeier reagent. 1-Benzyl-1H-1,2,3-triazole (1.0 eq) is then added, and the reaction mixture is heated at 60-80 °C for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured onto crushed ice and neutralized with a base such as sodium hydroxide or sodium carbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried, and concentrated. The crude product would be purified by column chromatography.

Quantitative Data Summary

Synthetic RouteKey StepsReagentsTypical YieldReference
Oxidation of Precursor Alcohol 1. CuAAC of Benzyl Azide and Propargyl Alcohol2. Oxidation of Alcohol1. CuSO₄·5H₂O, Sodium Ascorbate2. Dess-Martin Periodinane or Oxalyl Chloride/DMSO/TEA1. 80-95%2. 85-95%[6][7][8]
Transamination/Rearrangement One-pot reaction1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, Benzylamine~90%[2]
Vilsmeier-Haack Formylation 1. Synthesis of 1-Benzyl-1H-1,2,3-triazole2. Formylation1. Benzyl Azide, Acetylene source2. POCl₃, DMFYield not reported for this specific substrate[3][4][5]

Signaling Pathways and Experimental Workflows

Synthesis_Routes cluster_0 Route 1: Oxidation of Precursor Alcohol cluster_1 Route 2: Transamination/Rearrangement cluster_2 Route 3: Vilsmeier-Haack Formylation A1 Benzyl Azide B (1-benzyl-1H-1,2,3-triazol-4-yl)methanol A1->B CuAAC A2 Propargyl Alcohol A2->B C This compound B->C Oxidation (DMP or Swern) D 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde F This compound D->F Cornforth-type Rearrangement E Benzylamine E->F G 1-Benzyl-1H-1,2,3-triazole H This compound G->H Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Overview of synthetic routes to the target compound.

Oxidation_Workflow start Start: (1-benzyl-1H-1,2,3-triazol-4-yl)methanol dissolve Dissolve in dry DCM start->dissolve add_oxidant Add Oxidizing Agent (DMP or Swern reagents) dissolve->add_oxidant react Stir at appropriate temperature add_oxidant->react quench Quench Reaction react->quench extract Extract with organic solvent quench->extract purify Purify by Column Chromatography extract->purify end End: This compound purify->end

Caption: Workflow for the oxidation of the precursor alcohol.

Conclusion

This guide has detailed the most effective synthetic strategies for the preparation of this compound. The two-step synthesis involving the oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol and the one-pot reaction from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and benzylamine are the most reliable and high-yielding methods based on the current literature. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Characterization of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and spectroscopic data, offering a valuable resource for researchers working with triazole derivatives.

Core Data Summary

The following tables summarize the key quantitative data available for this compound and its closely related analogs.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O[1]
Molecular Weight187.20 g/mol
Melting Point82–86 °C[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) [2]
10.12 (s, 1H)Aldehydic proton
8.02 (s, 1H)Triazole proton
7.44–7.28 (m, 5H)Aromatic protons (benzyl)
5.60 (s, 2H)Methylene protons (-CH₂-)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) [2]
185.2Carbonyl carbon (C=O)
148.1C4 of triazole ring
133.5Quaternary aromatic carbon (benzyl)
129.5, 129.4, 128.5Aromatic carbons (benzyl)
125.3C5 of triazole ring
54.7Methylene carbon (-CH₂-)

Table 2: Spectroscopic Data for Related 1-Benzyl-1H-1,2,3-triazole Derivatives (for comparative purposes)

CompoundKey IR Peaks (cm⁻¹)Mass Spec (m/z)Source
1-Benzyl-4-phenyl-1H-1,2,3-triazole3133, 3064, 1497, 1456, 1220, 1074, 765, 694236.13 [M+H]⁺[3][4]
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazoleNot specified249.98 [M+H]⁺[3]
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazoleNot specified266.13 [M+H]⁺[3]
1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazoleNot specified269 [M]⁺, 271 [M+2]⁺[3]

Note: Specific IR and comprehensive mass spectrometry data for this compound were not explicitly found in the surveyed literature. The data for related compounds are provided for spectral comparison.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction or a multi-step process involving a Dimroth rearrangement.

Method 1: Synthesis via Transamination, Cycloaddition, and Hydrolysis

This method utilizes a readily available starting material, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and proceeds through a cascade of reactions with benzylamine.[2][5]

Materials:

  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Benzylamine

  • Isopropanol (iPrOH) or 1,4-dioxane

  • Water

  • Petroleum ether

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (0.5 mmol).

  • Add the reaction solvent, isopropanol or 1,4-dioxane (1 mL).

  • Add benzylamine (0.55 mmol, 59 mg) and water (45 µL).[2]

  • Seal the reaction tube and stir the mixture at 80 °C for 15 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Elute with a gradient of petroleum ether/DCM (starting from 1:4 to 100% DCM) to afford the pure this compound.[2]

Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (General Protocol)

This is a general protocol for the "click" reaction between an azide and an alkyne, which can be adapted for the synthesis of this compound from benzyl azide and propargyl aldehyde.[6]

Materials:

  • Benzyl azide

  • Propargyl aldehyde (or a protected form like propargyl aldehyde diethyl acetal)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1 mixture) or other suitable solvent

  • Ethyl acetate

  • Saturated aqueous solution of EDTA

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 equivalent) and propargyl aldehyde (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and application of this compound.

G General Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction CuAAC Reaction cluster_process Purification Benzyl Azide Benzyl Azide CuAAC Reaction CuAAC Reaction Benzyl Azide->CuAAC Reaction Reactant 1 Propargyl Aldehyde Propargyl Aldehyde Propargyl Aldehyde->CuAAC Reaction Reactant 2 Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->CuAAC Reaction Catalyst Solvent (e.g., t-BuOH/H2O) Solvent (e.g., t-BuOH/H2O) Solvent (e.g., t-BuOH/H2O)->CuAAC Reaction Medium Workup Workup Column Chromatography Column Chromatography Workup->Column Chromatography Purification Final Product Final Product Column Chromatography->Final Product CuAAC Reaction->Workup Crude Product

Caption: Synthetic workflow for this compound.

G Application in Drug Discovery Start 1-Benzyl-1H-1,2,3- triazole-4-carbaldehyde Derivatization Derivatization Start->Derivatization Chemical Modification Screening Screening Derivatization->Screening Library of Analogs Lead_Optimization Lead Optimization Screening->Lead_Optimization Active Compounds Candidate Drug Candidate Lead_Optimization->Candidate Optimized Lead

Caption: Role as a scaffold in a typical drug discovery workflow.

References

An In-Depth Technical Guide to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a 1,2,3-triazole ring substituted with a benzyl group and a reactive carbaldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and characterization of this compound.

Physical and Chemical Properties

This compound is an off-white solid at room temperature.[1] Key physical and chemical data are summarized in the table below for easy reference. While a definitive boiling point and density have not been reported in the literature, its solid state at ambient conditions suggests a relatively high boiling point.

PropertyValueReference
Molecular Formula C₁₀H₉N₃O[2]
Molecular Weight 187.20 g/mol
Melting Point 82–86 °C[1]
Appearance Off-white solid[1]
Solubility No specific data available for the carbaldehyde. However, the related compound (1-benzyl-1H-1,2,3-triazol-4-yl)methanol shows solubility in water, methanol, ethanol, n-propanol, isopropanol, and n-butanol, with solubility increasing with temperature.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process. A common route involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by oxidation.

Experimental Protocols

Synthesis of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (Intermediate)

A widely used precursor for the target aldehyde is (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This intermediate is typically synthesized via the CuAAC reaction between benzyl azide and propargyl alcohol.

To a solution of benzyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as a mixture of water and t-butanol, sodium ascorbate (0.1 eq) is added, followed by copper(II) sulfate pentahydrate (0.01 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the product is typically extracted with an organic solvent and purified by column chromatography.

Oxidation to this compound

The alcohol intermediate is then oxidized to the corresponding aldehyde.

To a solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane, an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

A general procedure for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes has also been described, involving the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with a primary amine, in this case, benzylamine.[1]

Characterization Data

The structure of this compound is confirmed through various spectroscopic methods.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ 10.12 (s, 1H), 8.02 (s, 1H), 7.44–7.28 (m, 5H), 5.60 (s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 185.2, 148.1, 133.5, 129.5, 129.4, 128.5, 125.3, 54.7

Experimental and Logical Workflows

The synthesis of this compound follows a logical progression from readily available starting materials to the final product. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Start1 Benzyl Bromide Step1 Formation of Benzyl Azide Start1->Step1 Start2 Sodium Azide Start2->Step1 Start3 Propargyl Alcohol Step2 CuAAC Reaction Start3->Step2 Step1->Step2 Intermediate (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Step2->Intermediate Step3 Oxidation Intermediate->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Potential Applications and Future Directions

While specific biological activities for this compound have not been extensively reported, the broader class of 1,2,3-triazole derivatives has shown significant promise in drug discovery. Analogues have demonstrated a range of biological effects, including antimicrobial and anticancer properties. The presence of the reactive aldehyde group in the target molecule provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as investigating its utility in the development of novel materials. No specific signaling pathways have been identified for this compound to date, which represents a key area for future investigation.

References

An In-depth Technical Guide to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 124940-34-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and known applications, with a focus on experimental protocols and data presentation for the scientific community.

Core Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 124940-34-7N/A
Molecular Formula C₁₀H₉N₃O[1]
Molecular Weight 187.198 g/mol [1]
Melting Point 82-86 °C[1]
Boiling Point Data not availableN/A
Solubility Data not available for the aldehyde. The precursor, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, is soluble in methanol, ethanol, n-propanol, n-butanol, and isopropanol, and slightly soluble in water.[2]
Spectroscopic Data

The following table summarizes the available spectroscopic data for the characterization of this compound.

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (400 MHz, CDCl₃) δ 10.12 (s, 1H), 8.02 (s, 1H), 7.44—7.28 (m, 5H), 5.60 (s, 2H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 185.2, 148.1, 133.5, 129.5, 129.4, 128.5, 125.3, 54.7[1]
Infrared (IR) Data not specifically available for this compound. Related 1-benzyl-1,2,3-triazole structures show characteristic peaks around 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (N-N=N).[3]
Mass Spectrometry (MS) Data not specifically available for this compound. Related 1-benzyl-1,2,3-triazole structures show the molecular ion peak and fragmentation patterns corresponding to the loss of the benzyl group and N₂.[3]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. The most common methods involve the "click" chemistry approach to form the triazole ring, followed by functional group manipulation.

Synthesis from 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) and Benzylamine

This method utilizes a nucleophilic substitution reaction on a pre-formed triazole aldehyde.

Experimental Protocol:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), benzylamine (0.55 mmol, 59 mg), water (45 µL), and isopropanol (1 mL).[1]

  • Stir the reaction mixture for 15 hours at 80 °C.[1]

  • After cooling, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a petroleum-ether/dichloromethane gradient (from 1:4 to 0:1) as the eluent to remove 4-nitroaniline.[1]

  • The final product is obtained as an off-white solid.[1]

Synthesis_from_FNPT FNPT 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) Reaction Reaction Mixture FNPT->Reaction Benzylamine Benzylamine Benzylamine->Reaction Solvent iPrOH, H₂O Solvent->Reaction Heat 80 °C, 15 h Heat->Reaction Product This compound Purification Column Chromatography Reaction->Purification Concentration Purification->Product

Caption: Synthetic workflow for this compound from FNPT.

Synthesis via Oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

This two-step approach first constructs the alcohol precursor via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation to the aldehyde.

Step 1: Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Experimental Protocol:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a suitable solvent system such as a mixture of t-butanol and water.

  • Add sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

Step 2: Oxidation to this compound

Experimental Protocol:

  • Dissolve (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 mmol) in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂) (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield this compound.

Synthesis_via_Oxidation cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Oxidation Benzyl_azide Benzyl Azide CuAAC CuSO₄·5H₂O, NaAscorbate t-BuOH/H₂O, rt Benzyl_azide->CuAAC Propargyl_alcohol Propargyl Alcohol Propargyl_alcohol->CuAAC Alcohol_intermediate (1-benzyl-1H-1,2,3-triazol-4-yl)methanol CuAAC->Alcohol_intermediate Alcohol_intermediate2 (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Oxidation MnO₂ DCM, rt Final_Product This compound Oxidation->Final_Product Alcohol_intermediate2->Oxidation

Caption: Two-step synthesis of the target compound via CuAAC and oxidation.

Biological Activity and Potential Applications

While extensive research exists on the biological activities of 1-benzyl-1,2,3-triazole derivatives, specific studies on this compound are limited. However, based on the activities of structurally related compounds, this molecule holds promise in several therapeutic areas.

Derivatives of 1-benzyl-1,2,3-triazole have demonstrated significant antiproliferative activity . For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been identified as potent inhibitors of cancer cell growth, with some compounds showing IC₅₀ values in the nanomolar range against human breast tumor cells.[4] The proposed mechanism of action for these derivatives is the inhibition of tubulin polymerization , leading to G2/M-phase cell cycle arrest.[4]

Given that this compound is a key intermediate in the synthesis of these active compounds, it serves as a crucial building block for developing novel anticancer agents. Further biological evaluation of the aldehyde itself is warranted to determine its intrinsic activity.

Proposed Workflow for Biological Evaluation

Based on the known activities of its derivatives, a logical workflow for the biological evaluation of this compound would involve the following steps:

Biological_Evaluation_Workflow Start This compound In_vitro_screening In vitro Antiproliferative Screening (e.g., MTT assay against various cancer cell lines) Start->In_vitro_screening Active Active? In_vitro_screening->Active Mechanism_studies Mechanism of Action Studies Active->Mechanism_studies Yes Inactive Inactive or Low Activity Active->Inactive No Tubulin_polymerization Tubulin Polymerization Assay Mechanism_studies->Tubulin_polymerization Cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_studies->Cell_cycle_analysis SAR_studies Structure-Activity Relationship (SAR) Studies Mechanism_studies->SAR_studies

Caption: Proposed workflow for the biological evaluation of the target compound.

Conclusion

This compound is a valuable heterocyclic compound with well-defined synthetic routes. While its own biological profile is not extensively documented, its role as a key intermediate in the synthesis of potent anticancer agents highlights its significance in drug discovery and development. The provided experimental protocols and compiled data serve as a valuable resource for researchers in the field. Further investigation into the specific biological activities and mechanism of action of this compound is highly encouraged.

References

An In-depth Technical Guide to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Spectroscopic Data, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of the heterocyclic compound, 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.12s1HCHO
8.02s1Htriazole-H
7.44–7.28m5HAr-H (benzyl)
5.60s2HCH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
185.2CHO
148.1C4-triazole
133.5C-Ar (benzyl, ipso)
129.5C-Ar (benzyl)
129.4C-Ar (benzyl)
128.5C-Ar (benzyl)
125.3C5-triazole
54.7CH₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Mass Spectrometry (MS)

High-resolution mass spectrometry provides confirmation of the molecular formula and weight of the title compound.

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺188.08183
[M+Na]⁺210.06377
[M-H]⁻186.06727
[M]⁺187.07400

Data obtained from computational predictions.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted/Reference Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3130WeakC-H stretch (triazole ring)
~3030WeakC-H stretch (aromatic)
~2950WeakC-H stretch (methylene)
~1700StrongC=O stretch (aldehyde)
~1500-1600MediumC=C stretch (aromatic)
~1450MediumCH₂ bend
~1220MediumN-N=N stretch (triazole ring)
~1190MediumC-N stretch
~700-800StrongC-H bend (aromatic, out-of-plane)

Data is inferred from spectra of similar 1-benzyl-1,2,3-triazole derivatives.[2]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving a "click chemistry" approach followed by oxidation.

Synthesis Workflow

G cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: Click Reaction (CuAAC) cluster_2 Step 3: Oxidation A Benzyl Bromide C Benzyl Azide A->C DMF B Sodium Azide (NaN3) B->C E (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol C->E Cu(I) catalyst D Propargyl Alcohol D->E F This compound E->F Oxidizing Agent (e.g., MnO₂)

Synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of Benzyl Azide

To a solution of benzyl bromide in a suitable solvent such as dimethylformamide (DMF), sodium azide is added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is worked up by extraction with an organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield benzyl azide.

Step 2: Synthesis of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

This step involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". Benzyl azide is reacted with propargyl alcohol in the presence of a copper(I) catalyst. The catalyst can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is typically carried out in a mixture of solvents such as tert-butanol and water. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the oxidation of the primary alcohol, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, to the corresponding aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is typically used. The alcohol is dissolved in a suitable solvent like dichloromethane (DCM), and MnO₂ is added. The suspension is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure to afford the desired product, this compound. Further purification, if necessary, can be performed by column chromatography.

Biological Context and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

Notably, several N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives have been shown to possess potent antiproliferative activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Postulated Anticancer Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the anticancer activity of 1-benzyl-1,2,3-triazole derivatives that target tubulin. It is important to note that this is a proposed mechanism based on related compounds and may not have been experimentally validated for this compound itself.

G cluster_0 Cellular Effects A 1-Benzyl-1,2,3-triazole Derivative B Tubulin A->B Inhibition of Polymerization C Microtubule Disruption B->C D Mitotic Spindle Dysfunction C->D E G2/M Phase Arrest D->E F Apoptosis E->F

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of the spectral data, and includes a visual representation of the molecular structure with corresponding proton assignments.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
110.14Singlet1HAldehyde proton (-CHO)
28.15Singlet1HTriazole ring proton (C5-H)
37.42 - 7.32Multiplet5HPhenyl ring protons (Ar-H)
45.61Singlet2HMethylene protons (-CH2-)

Experimental Protocols

The following protocols provide a representative method for the synthesis of this compound and the subsequent acquisition of its 1H NMR spectrum.

Synthesis of this compound

This synthesis can be achieved via a multi-step process, often culminating in the reaction of a suitable precursor with an appropriate amine. A general procedure involves the reaction of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with benzylamine in a suitable solvent such as isopropanol.[1]

Materials:

  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Benzylamine

  • Isopropanol (iPrOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in isopropanol, add benzylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and ethyl acetate as the eluent to afford the pure this compound.

1H NMR Sample Preparation and Data Acquisition

A standard protocol for preparing a sample for 1H NMR analysis is as follows.

Materials:

  • This compound (5-25 mg)

  • Deuterated chloroform (CDCl3)

  • 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Accurately weigh 5-25 mg of the synthesized this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

  • Gently vortex the vial to ensure the complete dissolution of the sample.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. A 300 MHz or 400 MHz spectrometer is typically sufficient for routine characterization.

Spectral Interpretation and Structural Visualization

The 1H NMR spectrum provides key structural information for this compound. The downfield singlet at 10.14 ppm is characteristic of an aldehyde proton. The singlet at 8.15 ppm corresponds to the proton on the triazole ring. The multiplet between 7.42 and 7.32 ppm, integrating to five protons, is indicative of the monosubstituted phenyl ring of the benzyl group. The singlet at 5.61 ppm, integrating to two protons, is assigned to the methylene protons of the benzyl group.

References

Technical Guide: 13C NMR Data of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for the compound 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of triazole-based compounds in drug development and other scientific fields.

Introduction

This compound is a heterocyclic compound featuring a triazole ring substituted with a benzyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position. The unique structural characteristics of 1,2,3-triazoles, often synthesized via "click chemistry," make them significant scaffolds in medicinal chemistry due to their metabolic stability and ability to form various interactions. Accurate characterization, particularly through 13C NMR spectroscopy, is crucial for confirming the structure and purity of this and related compounds.

13C NMR Data Presentation

The following table summarizes the 13C NMR chemical shift data for this compound. For comparative purposes, data for structurally related compounds are also included. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 13C NMR Chemical Shift Data of this compound and Related Compounds

Carbon AtomThis compound[1]1-Benzyl-4-phenyl-1H-1,2,3-triazole1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole[2]
Triazole Ring
C4148.0148.1148.1
C5125.2119.5119.1
Benzyl Group
CH₂53.154.154.0
C (ipso)~134134.6134.7
C (ortho)~128-129128.1127.9
C (meta)~128-129128.7129.0
C (para)~128-129129.1129.4
Substituent Group
CHO185.1--
Phenyl C (ipso)-130.4127.6
Phenyl C (ortho)-125.6125.5
Phenyl C (meta)-128.0129.4
Phenyl C (para)-128.7137.9
p-tolyl CH₃--21.1
Solvent CDCl₃CDCl₃CDCl₃
Frequency 101 MHz100.6 MHz100.6 MHz

Note: The exact chemical shifts for the benzyl aromatic carbons in the target compound were not explicitly assigned in the reference and are estimated based on typical values for a benzyl group attached to a triazole ring.

Experimental Protocols

The following sections detail the methodologies for the synthesis and NMR analysis of this compound and related compounds, based on established literature procedures.

Synthesis of this compound[1]

A general method for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes involves the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with a primary amine.

Materials:

  • 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

  • Benzylamine

  • Isopropyl alcohol (iPrOH) or 1,4-dioxane

  • Water

  • Screw-capped reaction tube

  • Magnetic stirring bar

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (0.5 mmol).

  • Add benzylamine (0.55 mmol) and water (45 µL).

  • Add isopropyl alcohol (or 1,4-dioxane) (1 mL) as the reaction solvent.

  • Seal the tube and stir the reaction mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 18 hours).

  • After completion of the reaction (monitored by TLC), the product can be purified by column chromatography.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹³C NMR spectrum on a 400 MHz (or higher field) NMR spectrometer.

  • The chemical shifts are referenced to the residual solvent signal of CDCl₃ (δ = 77.16 ppm).

Mandatory Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its synthesis and characterization.

workflow Synthesis and Characterization Workflow start Starting Materials (FNPT, Benzylamine) synthesis Synthesis (Click Chemistry or equivalent) start->synthesis purification Purification (Column Chromatography) synthesis->purification product This compound purification->product nmr_analysis 13C NMR Analysis product->nmr_analysis data 13C NMR Spectrum and Data nmr_analysis->data

References

The Multifaceted Biological Activities of 1,2,3-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse therapeutic potential of 1,2,3-triazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside quantitative data and visual representations of key mechanisms and workflows to support researchers in the field of drug discovery and development.

Introduction to 1,2,3-Triazoles

1,2,3-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their unique chemical properties, including their ability to form hydrogen bonds, their dipolar nature, and their relative stability to metabolic degradation, make them ideal pharmacophores. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for efficient and highly regioselective production of a vast array of derivatives.[1][2] This synthetic accessibility has further fueled the exploration of their biological potential.

Anticancer Activity of 1,2,3-Triazole Derivatives

1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Signaling Pathways

A prominent mechanism of action for many anticancer 1,2,3-triazole derivatives is the inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.[4] This pathway is frequently overactive in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[5] By inhibiting key kinases in this pathway, such as EGFR, PI3K, and mTOR, these compounds can effectively halt cancer progression.[4]

EGFR_PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes Triazole Derivative Triazole Derivative Triazole Derivative->PI3K Triazole Derivative->mTOR

Figure 1: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,2,3-triazole derivatives.
Quantitative Anticancer Activity Data

The anticancer efficacy of 1,2,3-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound TypeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-Chalcone HybridA549 (Lung)8.67 - 11.62[6]
1,2,3-Triazole-Etodolac HybridA549 (Lung)3.29 - 10.71[6]
1,2,3-Triazolo[4,5-d]pyrimidineNCI-H1650 (Lung)2.37[6]
1,2,3-Triazole-Pyrimidine HybridA549 (Lung)0.29 - 0.91[6]
1,2,3-Triazole-DehydroepiandrosteroneA549 (Lung)7.6 - 75.2[6]
Phosphonate 1,2,3-TriazoleHT-1080 (Fibrosarcoma)15.13[3]

Antimicrobial Activity of 1,2,3-Triazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,3-triazole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[7][8]

Mechanism of Action

The antimicrobial mechanisms of 1,2,3-triazoles are diverse and can include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with biofilm formation.[8] For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of these compounds is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The zone of inhibition in a disk diffusion assay also provides a qualitative measure of antimicrobial activity.

Compound TypeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
1,2,3-Triazole GlycosideStaphylococcus aureus-128[8]
1,2,3-Triazole GlycosidePseudomonas aeruginosa--[7]
1,2,3-Triazole HybridStaphylococcus aureus--[7]

Antiviral Activity of 1,2,3-Triazole Derivatives

1,2,3-triazole derivatives have also been investigated for their antiviral properties, with notable activity against viruses such as influenza.

Mechanism of Action: Neuraminidase Inhibition

A key target for anti-influenza drugs is the neuraminidase (NA) enzyme, which is essential for the release of new viral particles from infected cells.[9] Several 1,2,3-triazole derivatives have been shown to be potent inhibitors of influenza neuraminidase.[9]

Neuraminidase_Inhibition Virus Virus Host Cell Host Cell Progeny Virus Progeny Virus Host Cell->Progeny Virus Replicates Neuraminidase Neuraminidase Virus Release Virus Release Neuraminidase->Virus Release Enables Progeny Virus->Neuraminidase Requires for release Triazole Derivative Triazole Derivative

Figure 2: Inhibition of influenza neuraminidase by 1,2,3-triazole derivatives.
Quantitative Antiviral Activity Data

The antiviral efficacy of neuraminidase inhibitors is determined by their IC50 values in enzyme inhibition assays.

Compound TypeVirusTargetIC50Reference
1,4-Triazole Linked Zanamivir DimersInfluenza A (H3N2)NeuraminidaseMore potent than Zanamivir[9]
1,4-Triazole Linked Zanamivir DimersInfluenza BNeuraminidaseMore potent than Zanamivir[9]

Experimental Protocols

Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Alkyne Reaction Mixture Reaction Mixture Alkyne->Reaction Mixture Azide Azide Azide->Reaction Mixture Cu(I) Source Cu(I) Source (e.g., CuI, CuSO4/Na-Ascorbate) Cu(I) Source->Reaction Mixture Stirring Stirring at Room Temperature Reaction Mixture->Stirring Work-up Work-up (Filtration, Extraction) Stirring->Work-up Purification Purification (Crystallization, Chromatography) Work-up->Purification 1,2,3-Triazole 1,2,3-Triazole Purification->1,2,3-Triazole

Figure 3: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Organic azide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%) or a mixture of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., dichloromethane, t-BuOH/H2O)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent.

  • Add the copper(I) catalyst. If using CuSO4·5H2O and sodium ascorbate, add them sequentially.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve filtration to remove the catalyst and extraction with an organic solvent.

  • The crude product is then purified, typically by crystallization or column chromatography, to yield the pure 1,4-disubstituted 1,2,3-triazole.[10]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Cell Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell Seeding->Incubation_24h Compound Treatment Add 1,2,3-triazole derivatives (various concentrations) Incubation_24h->Compound Treatment Incubation_48_72h Incubate for 48-72h Compound Treatment->Incubation_48_72h Add MTT Add MTT solution Incubation_48_72h->Add MTT Incubation_4h Incubate for 4h Add MTT->Incubation_4h Add Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_4h->Add Solubilizer Measure Absorbance Measure absorbance at 570 nm Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Figure 4: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Cell culture medium

  • 1,2,3-Triazole derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[6][11]

  • Prepare serial dilutions of the 1,2,3-triazole derivative in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plates for 48-72 hours.[12]

  • Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[13][14]

  • Remove the medium and add 100-150 µL of the solubilizing agent to dissolve the formazan crystals.[13][14]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

This method is used to qualitatively assess the antimicrobial activity of a compound.[15][16]

Kirby_Bauer_Workflow Prepare Inoculum Prepare standardized microbial inoculum Inoculate Plate Inoculate Mueller-Hinton agar plate with a sterile swab Prepare Inoculum->Inoculate Plate Apply Disks Apply paper disks impregnated with 1,2,3-triazole derivatives Inoculate Plate->Apply Disks Incubate Incubate at 37°C for 18-24h Apply Disks->Incubate Measure Zones Measure the diameter of the zone of inhibition (mm) Incubate->Measure Zones Interpret Results Interpret Results Measure Zones->Interpret Results

Figure 5: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Materials:

  • Microbial strain of interest

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Sterile paper disks

  • 1,2,3-Triazole derivative solution

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[17]

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[9]

  • Impregnate sterile paper disks with a known concentration of the 1,2,3-triazole derivative solution and allow them to dry.

  • Aseptically place the impregnated disks on the surface of the inoculated agar plate.[17]

  • Incubate the plates at 37°C for 18-24 hours.[10]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[10] The size of the zone is proportional to the antimicrobial activity of the compound.

Influenza Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[7][18]

Materials:

  • Recombinant influenza neuraminidase

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)[19][20]

  • 1,2,3-Triazole derivative solutions

  • Assay buffer

  • Stop solution

  • Fluorometer

Procedure:

  • In a 96-well plate, add the assay buffer and the 1,2,3-triazole derivative at various concentrations.

  • Add the recombinant influenza neuraminidase to each well and incubate.

  • Initiate the enzymatic reaction by adding the MUNANA substrate.

  • After a specific incubation period, stop the reaction by adding a stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.[18]

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion

1,2,3-triazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility, coupled with their potent anticancer, antimicrobial, and antiviral properties, makes them attractive candidates for further drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these remarkable molecules. Continued exploration of the structure-activity relationships and mechanisms of action of 1,2,3-triazole derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

The Pivotal Role of Triazole-4-carbaldehydes in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its importance in the design of novel therapeutic agents. Among the vast array of triazole-containing building blocks, triazole-4-carbaldehydes have garnered significant attention as versatile intermediates for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and therapeutic applications of triazole-4-carbaldehydes, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthesis of Triazole-4-carbaldehydes: Versatile Synthetic Approaches

The aldehyde functionality at the 4-position of the triazole ring serves as a crucial handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Several synthetic strategies have been developed to access these valuable intermediates, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Oxidation

A prevalent and highly efficient method for the synthesis of 1-substituted-1,2,3-triazole-4-carbaldehydes involves a two-step sequence starting with the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[1] This reaction provides exclusive formation of the 1,4-disubstituted regioisomer.[1]

The initial step involves the reaction of an organic azide with propargyl alcohol to yield the corresponding (1-substituted-1H-1,2,3-triazol-4-yl)methanol. Subsequent oxidation of this primary alcohol furnishes the desired triazole-4-carbaldehyde. A variety of oxidizing agents can be employed for this transformation, with manganese(IV) oxide (MnO₂) being a popular choice due to its selectivity for allylic and benzylic-type alcohols, which minimizes over-oxidation to the carboxylic acid.[1] Other suitable oxidizing agents include 2-iodoxybenzoic acid (IBX) and various chromium-based reagents.[2]

Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

  • Step 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol. Phenylazide and propargyl alcohol are reacted in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate, in a suitable solvent system such as a tBuOH/water mixture. The reaction is stirred at room temperature until completion (monitored by TLC). Upon completion, the product is extracted and purified by column chromatography.

  • Step 2: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde. To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.4 mmol) in dichloromethane (DCM, 15 mL), manganese(IV) oxide (MnO₂, 14.14 mmol) is added. The resulting mixture is stirred at room temperature overnight. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired aldehyde. This method often results in near-quantitative yields.

Metal-Free Synthetic Routes

In addition to copper-catalyzed methods, metal-free approaches for the synthesis of triazole-4-carbaldehydes have been developed, offering advantages in terms of avoiding potential metal contamination in the final products. One such method involves the reaction of α-haloacroleins with organic azides. This eliminative cycloaddition proceeds at room temperature in various solvents, including water, and provides 1,4-disubstituted triazoles with an aldehyde group at the C4 position with high regioselectivity and yields.

Another notable metal-free synthesis involves the reaction of 3-dimethylaminoacrolein with an appropriate azide, such as 4-nitrophenyl azide, which can lead to the formation of 1-aryl-4-formyl-1,2,3-triazoles. This approach has been utilized for the scalable synthesis of key intermediates.[2][3]

Chemical Reactivity and Derivatization

The aldehyde group of triazole-4-carbaldehydes is highly amenable to a wide range of chemical transformations, making it an invaluable synthon for generating diverse libraries of compounds for biological screening.

Schiff Base Formation

One of the most common and straightforward derivatizations is the condensation reaction with primary amines to form Schiff bases or imines. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting Schiff bases are themselves biologically active or can serve as intermediates for further synthetic manipulations.

Experimental Protocol: General Synthesis of Triazole-Schiff Bases

  • A mixture of the respective triazole-4-carbaldehyde (1 mmol) and the desired primary amine (1 mmol) is refluxed in absolute ethanol (10 mL) with a few drops of glacial acetic acid for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the triazole-4-carbaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or urea. This reaction is a powerful tool for forming new carbon-carbon double bonds and introducing additional functional groups.

Experimental Protocol: Knoevenagel Condensation of a Triazole-4-carbaldehyde

  • To a mixture of the triazole-4-carbaldehyde (2 mmol) and an active methylene compound (2 mmol), a catalytic amount of urea (10 mol%) is added in a glass beaker.

  • The mixture is thoroughly mixed and subjected to microwave irradiation (180-800W) for 1-5 minutes.

  • After completion (monitored by TLC), the solid reaction mixture is washed with water to remove the catalyst and then recrystallized from a suitable solvent system (e.g., ethyl acetate/n-hexane) to afford the pure product.

Biological Activities of Triazole-4-carbaldehyde Derivatives

The synthetic versatility of triazole-4-carbaldehydes has been extensively exploited to generate a plethora of derivatives with a broad spectrum of biological activities. These compounds have shown significant promise as anticancer, antifungal, antituberculosis, and anti-inflammatory agents.[2]

Anticancer Activity

Derivatives of triazole-4-carbaldehydes have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action Target
1,2,4-Triazole-Thiazolidinone HybridsLung Cancer0.29Not specified
1,2,3-Triazole-Oxadiazole HybridsMCF-7 (Breast)1.26 - 5.8Thymidylate Synthase
1,2,3-Triazole-Podophyllotoxin ConjugatesA549 (Lung)0.021 - 0.118Microtubule Assembly
1,2,4-Triazole-Pyridine HybridsB16F10 (Melanoma)41.12 - 61.11Not specified
1,2,4-Triazole DerivativesMCF-7, Hela, A5495.6 - 21.1Aromatase
Pyrimidine-Triazole DerivativesMCF-7 (Breast)1.573 - 3.698Aromatase

Signaling Pathways in Cancer Targeted by Triazole Derivatives

Several key signaling pathways that are often dysregulated in cancer have been identified as targets for triazole-based inhibitors.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[4] Small molecule inhibitors can compete with ATP at the kinase domain, blocking its activity.

    EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR

    EGFR signaling pathway and inhibition.
  • BRAF/MEK/ERK Pathway: The BRAF protein is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[5] BRAF inhibitors specifically target the mutant BRAF protein.

    BRAF_Pathway RAS RAS BRAF BRAF (mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->BRAF Inhibits

    BRAF/MEK/ERK signaling pathway inhibition.
  • Tubulin Polymerization: Microtubules, polymers of α- and β-tubulin, are essential for cell division. Tubulin inhibitors can disrupt microtubule dynamics, either by stabilizing or destabilizing them, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

    Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->Tubulin_Dimers Inhibits Polymerization

    Inhibition of tubulin polymerization.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole derivatives for 48 hours.

  • MTT Addition: After the incubation period, 50 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for an additional 2 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antifungal Activity

Triazole-based compounds, such as fluconazole and itraconazole, are cornerstone therapies for fungal infections. The development of new triazole derivatives, often synthesized from triazole-4-carbaldehydes, is a critical strategy to combat emerging drug resistance.

Table 2: Antifungal Activity of Selected Triazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)
Triazole-Schiff BasesCandida albicans62.5
Fluconazole AnaloguesCandida albicans0.51 - 1.52
Triazole-Thiazole HybridsAspergillus flavus70
Triazole-Piperidine ConjugatesAspergillus fumigatus~0.007 nmol/mL

Mechanism of Antifungal Action: CYP51 Inhibition

The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. The nitrogen atom at the N4 position of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51.

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->CYP51 Inhibits

Mechanism of CYP51 inhibition by triazoles.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antifungal Agent Dilutions: A series of twofold dilutions of the triazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and diluted to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (broth only) are also included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion

Triazole-4-carbaldehydes are undeniably powerful and versatile building blocks in the arsenal of medicinal chemists. Their straightforward synthesis and the rich reactivity of the aldehyde functionality provide a gateway to a vast chemical space of novel heterocyclic compounds. The derivatives synthesized from these intermediates have demonstrated significant potential in addressing critical therapeutic areas, particularly in the development of new anticancer and antifungal agents. The continued exploration of structure-activity relationships, guided by a deeper understanding of their mechanisms of action at the molecular level, will undoubtedly lead to the discovery of more potent and selective drug candidates. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of triazole-4-carbaldehydes in the ongoing quest for innovative and effective medicines.

References

Methodological & Application

Application Note: Copper-Catalyzed Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry, drug development, and materials science.[1][2][3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][4] This application note details a robust protocol for the synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable synthetic intermediate for the preparation of more complex molecular architectures. The described methodology is based on the CuAAC reaction between benzyl azide and propargyl aldehyde or its protected forms, followed by appropriate workup.

Reaction Scheme

The synthesis proceeds via the copper(I)-catalyzed 1,3-dipolar cycloaddition of benzyl azide to an alkyne bearing a formyl or protected formyl group.

Figure 1: General reaction scheme for the copper-catalyzed synthesis of this compound.

Experimental Protocols

This section outlines a detailed procedure for the synthesis of this compound. The protocol is adapted from established methodologies for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
BenzylamineReagentSigma-Aldrich
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehydeSynthesis GradeAlfa Aesar
Isopropanol (iPrOH)AnhydrousFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
Ethyl acetate (EtOAc)HPLC GradeVWR
Silica gel60 Å, 230-400 meshSigma-Aldrich
Detailed Synthesis Protocol

A common and effective method for synthesizing 1-alkyl-4-formyl-1,2,3-triazoles involves the reaction of a primary amine with 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT). This method avoids the direct use of propargyl aldehyde which can be unstable.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in anhydrous isopropanol.

  • Addition of Amine: To the stirred solution, add benzylamine (1.1 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of dichloromethane and ethyl acetate as the eluent.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel. The column is typically eluted with a gradient of dichloromethane and ethyl acetate to first remove the 4-nitroaniline byproduct, followed by the desired product, this compound.[5]

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes[6]
EntryAmineSolventYield (%)
1HexylamineiPrOH94
2BenzylamineiPrOHNot specified
3AllylamineiPrOH93
4Propargylamine1,4-dioxane65

Note: While the specific yield for benzylamine was not provided in the primary source, the high yields for other primary amines suggest this is an efficient transformation.

Table 2: Characterization Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes
CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1-Hexyl-1H-1,2,3-triazole-4-carbaldehydeC9H15N3O181.2431–3310.14 (s, 1H), 8.15 (s, 1H), 4.45 (t, 2H), 1.98 (m, 2H), 1.32 (m, 6H), 0.89 (m, 3H)185.2, 147.8, 125.2, 50.8, 31.1, 30.1, 26.0, 22.4, 13.9
This compoundC10H9N3O187.20---

Note: Complete characterization data for the title compound was not available in the searched literature. The data for the hexyl analogue is provided for comparison.[5]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow start Start reagents Dissolve FNPT in iPrOH start->reagents Step 1 add_amine Add Benzylamine reagents->add_amine Step 2 react Stir at RT (Monitor by TLC) add_amine->react Step 3 workup Solvent Removal react->workup Step 4 purify Column Chromatography (Silica Gel, DCM/EtOAc) workup->purify Step 5 product 1-Benzyl-1H-1,2,3-triazole- 4-carbaldehyde purify->product Final Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The copper-catalyzed synthesis of this compound represents a highly efficient and straightforward methodology for accessing this versatile building block. The protocol outlined provides a clear path for researchers in synthetic and medicinal chemistry to produce this compound in good yields. The reaction's tolerance to various functional groups and its operational simplicity make it a valuable tool in the synthesis of novel triazole-containing compounds for drug discovery and development. Further optimization of reaction conditions for specific substrates can be explored to enhance yields and purity.

References

Application Notes and Protocols for 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde in Click Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic building block, pivotal in the realm of medicinal chemistry and drug discovery. Its synthesis, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted triazoles. The aldehyde functionality at the 4-position of the triazole ring serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular architectures with a wide range of biological activities. The 1,2,3-triazole core is not merely a linker but an important pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets, enhancing the pharmacological profile of the synthesized molecules.

These application notes provide an overview of the key applications of this compound and detailed protocols for its derivatization to generate novel compounds with potential therapeutic applications, particularly as anticancer and antimicrobial agents.

Key Applications

The primary application of this compound lies in its use as a scaffold for the synthesis of more complex molecules with potential therapeutic value. The aldehyde group is readily transformed into a variety of other functional groups, leading to the generation of compound libraries for high-throughput screening.

  • Anticancer Drug Discovery: Derivatives of this compound have shown promising anticancer activities. By modifying the aldehyde group, researchers have developed compounds that exhibit cytotoxicity against various cancer cell lines. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been identified as a new scaffold for antimicrotubule agents that inhibit tubulin polymerization and tumor cell growth.

  • Antimicrobial Agent Development: The triazole moiety is a well-known pharmacophore in many antimicrobial drugs. Carboxamide derivatives synthesized from 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid (obtainable by oxidation of the carbaldehyde) have demonstrated significant antibacterial and antifungal activities.

  • Bioconjugation: While direct applications in bioconjugation are still emerging, the aldehyde functionality can be utilized for "click-like" reactions such as oxime ligation or hydrazone formation to label biomolecules under mild, biocompatible conditions.

Experimental Protocols

The following protocols describe common synthetic transformations of this compound to generate diverse derivatives for biological evaluation.

Protocol 1: Synthesis of Imines (Schiff Bases)

Imines, or Schiff bases, are valuable intermediates and can themselves exhibit biological activity. They are readily formed by the condensation of an aldehyde with a primary amine.

General Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or dichloromethane).

  • Add the desired primary amine (1.0-1.2 eq.).

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Example: Synthesis of a Triazole-Thiadiazole Derivative

A series of novel 1,2,4-triazole derivatives have been synthesized and some were found to possess good to moderate antimicrobial activity.[1]

Reactant 1Reactant 2ProductYield (%)
This compoundThiosemicarbazide5-{[4-amino-5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amineNot Specified
Protocol 2: Reductive Amination

Reductive amination is a powerful method to convert the aldehyde into a secondary or tertiary amine, providing a stable linkage in the final compound.

General Procedure:

  • Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • Add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.) portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture for 2-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes, allowing for the introduction of a carbon-carbon double bond with good control over the geometry of the product.

General Procedure:

  • Prepare the phosphonium ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 4: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond. This reaction is useful for synthesizing α,β-unsaturated compounds.

General Procedure:

  • Dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or Meldrum's acid) (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, toluene, or pyridine).

  • Add a catalytic amount of a weak base (e.g., piperidine, triethylamine, or ammonium acetate).

  • Heat the reaction mixture to reflux for 2-24 hours, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data for the biological activity of compounds derived from this compound and its analogs.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
4g Tetrahydrocurcumin conjugateHCT-116 (Colon)1.09 ± 0.17[2]
A549 (Lung)45.16 ± 0.92[2]
4k Tetrahydrocurcumin conjugateHeLa (Cervical)Potent activity[2]
8 Phosphonate derivativeHT-1080 (Fibrosarcoma)15.13[3]
A-549 (Lung)21.25[3]
MCF-7 (Breast)18.06[3]
MDA-MB-231 (Breast)16.32[3]
12 Andrographolide derivativePANC-1 (Pancreatic)< 10[4]
25 Benzamide derivativeK-562 (Leukemia)Growth Percent: 21.47[5]
SK-MEL-5 (Melanoma)Growth Percent: 23.91[5]

Table 2: Antimicrobial Activity of 1-benzyl-1,2,3-triazole Derivatives

Compound IDDerivative TypeMicroorganismActivityReference
5n N-benzyl carboxamideAcinetobacter baumannii20.20% inhibition at 32 µg/mL
5a N-benzyl carboxamideCryptococcus neoformans22.35% inhibition at 32 µg/mL
5h N-benzyl carboxamideCandida albicans17.70% inhibition at 32 µg/mL
1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol Cyclopentanol derivativeStaphylococcus aureus 3Moderate inhibition (50-200 µg/mL)[6]
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol Propanol derivativeEscherichia coli AO11, AO15Moderate inhibition[6]
5b, 5c, 5e, 7b, 7e Metronidazole conjugatesVarious fungi and bacteriaExcellent potent activity[7]

Visualizations

The following diagrams illustrate the synthetic workflows starting from this compound.

Synthesis_of_Bioactive_Derivatives start This compound schiff_base Imine (Schiff Base) Derivative start->schiff_base Condensation sec_tert_amine Secondary/Tertiary Amine Derivative start->sec_tert_amine Reductive Amination alkene Alkene Derivative start->alkene Wittig Reaction unsaturated_product α,β-Unsaturated Product start->unsaturated_product Knoevenagel Condensation amine Primary/Secondary Amine amine->schiff_base amine->sec_tert_amine bio_activity Biological Activity (Anticancer, Antimicrobial) schiff_base->bio_activity sec_tert_amine->bio_activity phosphonium_ylide Phosphonium Ylide phosphonium_ylide->alkene alkene->bio_activity active_methylene Active Methylene Compound active_methylene->unsaturated_product unsaturated_product->bio_activity Drug_Discovery_Workflow synthesis Synthesis of This compound (CuAAC) derivatization Derivatization via Aldehyde Chemistry (Wittig, Reductive Amination, etc.) synthesis->derivatization library Compound Library Generation derivatization->library screening Biological Screening (Anticancer, Antimicrobial Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes: 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive aldehyde group on the stable 1,2,3-triazole scaffold allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse and complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent therapeutic agents, particularly in the area of oncology and infectious diseases. The 1,2,3-triazole moiety, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," imparts favorable properties to drug candidates, including metabolic stability and the ability to form hydrogen bonds.[1][2]

Key Applications

The primary applications of this compound as a synthetic intermediate are centered on the synthesis of:

  • Anticancer Agents: Particularly as precursors to potent antimicrotubule agents that inhibit tubulin polymerization.

  • Antimicrobial Agents: Serving as a scaffold for novel antibacterial and antifungal compounds.

  • Enzyme Inhibitors: Acting as a core structure for the development of inhibitors for enzymes such as carbonic anhydrase.

This document will focus on the application of this intermediate in the synthesis of anticancer agents that function as tubulin polymerization inhibitors.

Synthesis of this compound

A scalable and efficient method for the synthesis of this compound (3) involves the reaction of a versatile precursor, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT, 1), with benzylamine (2). This reaction proceeds via a Cornforth-type rearrangement mechanism.[3]

Synthesis_of_Aldehyde FNPT 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1) Intermediate This compound (3) FNPT->Intermediate iPrOH, H2O, 80 °C Benzylamine Benzylamine (2) Benzylamine->Intermediate

Synthesis of the target intermediate.
Experimental Protocol: Synthesis of this compound (3)[3]

  • To a solution of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1) (0.5 mmol) in isopropanol (1 mL), add benzylamine (2) (0.55 mmol) and water (45 µL).

  • Seal the reaction vessel and heat the mixture at 80 °C with stirring for 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product (3).

Application in Anticancer Drug Discovery: Synthesis of Antimicrotubule Agents

This compound is a key precursor for the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a class of compounds that have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[1][2] The synthetic strategy involves a two-step process: reductive amination of the aldehyde to form the corresponding amine, followed by amide coupling with a suitable carboxylic acid.

Anticancer_Agent_Synthesis Aldehyde This compound (3) Amine_Intermediate (1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine (4) Aldehyde->Amine_Intermediate Reductive Amination Final_Product N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide (6) Amine_Intermediate->Final_Product Amide Coupling Aryl_Carboxylic_Acid Aryl Carboxylic Acid (5) Aryl_Carboxylic_Acid->Final_Product

Synthesis of antimicrotubule agents.
Experimental Protocol 1: Reductive Amination to (1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine (4)

  • Dissolve this compound (3) (1.0 mmol) in methanol (10 mL).

  • Add ammonium acetate (10.0 mmol) and sodium cyanoborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 1 M HCl.

  • Basify the mixture with 1 M NaOH and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine (4), which can be used in the next step without further purification.

Experimental Protocol 2: Amide Coupling to N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide (6)[2]
  • To a solution of the aryl carboxylic acid (5) (1.0 mmol) in DMF (5 mL), add HOBt (1.2 mmol) and EDCI (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine (4) (1.0 mmol) in DMF (2 mL) and N,N-diisopropylethylamine (2.0 mmol).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the final product (6).

Biological Activity Data

The synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides exhibit significant antiproliferative activity against various human cancer cell lines. The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][4]

Table 1: Antiproliferative Activity of Selected N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Derivatives

Compound IDAryl Amide MoietyCancer Cell LineGI50 (µM)Reference
13e 3-Phenoxy-N-benzylMCF-7 (Breast)0.046[2]
4g NicotinamideNCI-H460 (Lung)0.25[4]
4i NicotinamideMCF-7 (Breast)1.42[4]

Table 2: Tubulin Polymerization Inhibition

Compound IDIC50 (µM) for Tubulin Polymerization InhibitionReference
13e ~10[2]
4g 1.93[4]

Mechanism of Action: Tubulin Polymerization Inhibition

The N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold has been shown to interact with the colchicine binding site on β-tubulin.[5] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.[2][4]

Signaling_Pathway Drug N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Inhibition of tubulin polymerization.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of biologically active compounds. The straightforward protocols for its synthesis and subsequent functionalization, particularly for the development of potent antimicrotubule agents, make it an attractive starting point for drug discovery programs in oncology. The favorable biological activity profile of its derivatives highlights the potential of the 1-benzyl-1H-1,2,3-triazole scaffold in medicinal chemistry.

References

Application Note: A Robust Protocol for the Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides represent a versatile molecular scaffold with significant potential in medicinal chemistry. This class of compounds has been identified as potent inhibitors of cancer cell growth, acting as antimicrotubule agents.[1][2][3] The core structure is readily accessible through a convergent synthesis strategy centered around the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4] This protocol provides a detailed methodology for the synthesis of these compounds, enabling the rapid generation of libraries for structure-activity relationship (SAR) studies.[1][2] The simplicity and reliability of this synthetic route make it ideal for drug discovery and development programs.

Synthetic Strategy Overview

The synthesis is designed as a convergent process, allowing for modular assembly from three primary components: a substituted benzyl halide, propargylamine, and an aryl carboxylic acid. The key steps involve the preparation of two key intermediates—a benzyl azide and an N-propargyl arylamide—which are then joined in the final CuAAC step.

G cluster_azide Azide Synthesis cluster_alkyne Alkyne Synthesis cluster_click Click Chemistry bb Benzyl Bromide (9a-e) ba Benzyl Azide (10a-e) bb->ba Azidation sn Sodium Azide (NaN3) sn->ba product N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide ba->product Cu(I) Catalyst (CuSO4 / Na-Ascorbate) aca Aryl Carboxylic Acid npa N-propargyl Arylamide (8) aca->npa Amide Coupling pa Propargylamine pa->npa npa->product

Caption: Convergent workflow for the synthesis of target arylamides.

Experimental Protocols

Caution: Benzyl azide is a potentially explosive compound. All procedures involving azides should be performed in a well-ventilated fume hood behind a blast shield.[5]

Protocol 1: General Procedure for the Synthesis of Benzyl Azides

This procedure outlines the conversion of substituted benzyl bromides to their corresponding azides.

Materials:

  • Substituted benzyl bromide (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted benzyl bromide in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate it under reduced pressure to yield the crude benzyl azide, which can often be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-propargyl Arylamide

This protocol describes the coupling of an aryl carboxylic acid with propargylamine via an acyl chloride intermediate.[1]

Materials:

  • Aryl carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq) or Oxalyl chloride

  • Propargylamine (1.2 eq)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend the aryl carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux until the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude aryl acyl chloride is used immediately in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve propargylamine and triethylamine in anhydrous DCM.

  • Add the propargylamine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature. Monitor for completion by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-propargyl arylamide.

Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the final convergent step to synthesize the target N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide.[1][4]

Materials:

  • Benzyl azide (1.0 eq)

  • N-propargyl arylamide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., 1:1 mixture of DMSO and water or t-BuOH/H₂O)[4]

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the benzyl azide and the N-propargyl arylamide in the chosen solvent system.[4]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.[4]

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.[4]

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[4]

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.[4] Monitor progress by TLC.[5]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography or recrystallization to yield the final N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide.[6]

Data Presentation: Biological Activity

The synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have demonstrated significant antiproliferative activity against various human cancer cell lines. The data below summarizes the in-vitro efficacy for a representative compound from this class.[1][7]

Compound IDTargetCell LineActivity MetricValue (µM)Reference
13eCancer Cell GrowthMCF-7IC₅₀0.046[1][2][3]
4gCancer Cell GrowthNCI-60 PanelGI₅₀0.25 - 8.34[7]
4iCancer Cell GrowthNCI-60 PanelGI₅₀1.42 - 5.86[7]
4gTubulin Polymerization-IC₅₀1.93[7]

References

Application Notes and Protocols: 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde as a versatile starting material in the synthesis of novel antifungal agents. The following sections detail the synthesis of potent 1,2,3-triazole phenylhydrazone derivatives, their antifungal efficacy against various pathogenic fungi, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and further development of these findings in a research setting.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents with improved efficacy and broader spectrum of activity. Triazole-based compounds have long been a cornerstone of antifungal therapy, primarily by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. The 1,2,3-triazole scaffold, in particular, has garnered significant attention due to its synthetic accessibility and diverse biological activities. This compound is a key building block that allows for the introduction of various pharmacophores, leading to the generation of extensive compound libraries for antifungal screening. This document focuses on the synthesis of 1,2,3-triazole phenylhydrazone derivatives from this aldehyde and the evaluation of their antifungal potential.

Synthesis of 1,2,3-Triazole Phenylhydrazone Derivatives

The synthesis of 1,2,3-triazole phenylhydrazone derivatives from this compound is a straightforward and efficient process. The core reaction involves the condensation of the aldehyde with various substituted phenylhydrazines. This reaction readily forms a C=N bond, yielding the corresponding phenylhydrazone derivatives. The versatility of this synthesis lies in the ability to introduce a wide range of substituents on the phenylhydrazine moiety, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

A general synthetic scheme is presented below:

G start This compound conditions Ethanol, Acetic Acid (catalyst) Reflux start->conditions reagent Substituted Phenylhydrazine (R-Ph-NHNH2) reagent->conditions product 1,2,3-Triazole Phenylhydrazone Derivative conditions->product Condensation G drug 1,2,3-Triazole Phenylhydrazone Derivative target Fungal Cytochrome P450 (Lanosterol 14α-demethylase - CYP51) drug->target Inhibition pathway_end Ergosterol Biosynthesis target->pathway_end Catalyzes pathway_start Lanosterol Biosynthesis pathway_start->target effect Disruption of Fungal Cell Membrane Integrity pathway_end->effect Leads to outcome Fungal Cell Death effect->outcome

Application Notes and Protocols for the Flow Synthesis of 1,2,3-Triazoles Using Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the continuous flow synthesis of 1,2,3-triazoles, a crucial class of compounds in medicinal chemistry and materials science. The focus is on the use of robust and recyclable heterogeneous catalysts, offering a greener and more efficient alternative to traditional batch synthesis. The protocols detailed below are based on established methodologies, primarily utilizing copper-on-charcoal as a readily available and highly effective catalyst.[1][2][3]

Introduction

The 1,2,3-triazole moiety is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these heterocycles due to its high efficiency, regioselectivity, and broad functional group tolerance.[1][4] However, homogeneous copper catalysts often present challenges related to product contamination with residual copper, which is a significant concern in pharmaceutical applications.[5][6]

The transition to heterogeneous catalysts in continuous flow systems addresses these challenges by immobilizing the catalyst in a packed-bed reactor.[7][8] This approach offers numerous advantages, including:

  • Simplified product purification: The catalyst is retained within the reactor, eliminating the need for complex downstream purification to remove metal contaminants.[5]

  • Enhanced safety: Continuous flow processing allows for better control over reaction parameters and the safe handling of potentially hazardous intermediates like organic azides.[9]

  • Improved efficiency and scalability: Flow chemistry enables rapid reaction optimization, higher throughput, and straightforward scaling from laboratory to production quantities.[9]

  • Catalyst reusability: Heterogeneous catalysts can be used for extended periods, reducing waste and overall cost.[6]

This document will focus on the practical application of copper-on-charcoal as a heterogeneous catalyst for the flow synthesis of 1,4-disubstituted 1,2,3-triazoles.

Experimental Data Summary

The following tables summarize the key quantitative data for the flow synthesis of various 1,2,3-triazoles using a copper-on-charcoal catalyst. These results demonstrate the versatility and efficiency of the described methodology.

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,4-diphenyl-1H-1,2,3-triazole [3]

EntryTemperature (°C)Residence Time (s)SolventAzide Conc. (M)Alkyne Conc. (M)Yield (%)
1110129DCM0.100.13Quantitative

Table 2: Scope of the Copper-on-Charcoal Catalyzed Flow Synthesis of 1,2,3-Triazoles [3]

ProductAzideAlkyneYield (%)
1,4-diphenyl-1H-1,2,3-triazolePhenyl azidePhenylacetylene96.2
1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole1-azido-4-methoxybenzenePhenylacetylene95
1-benzyl-4-phenyl-1H-1,2,3-triazoleBenzyl azidePhenylacetylene98
1-(2,6-difluorobenzyl)-4-(aminocarbonyl)-1H-1,2,3-triazole (Rufinamide)2,6-difluorobenzyl azidePropiolamide95.6

Experimental Protocols

Protocol 1: Preparation of the Copper-on-Charcoal (Cu/C) Catalyst

This protocol describes the synthesis of the copper-on-charcoal catalyst as reported by Lipshutz and Taft.

Materials:

  • Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • Activated charcoal (Darco, 100 mesh)

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, dissolve copper(II) nitrate hemipentahydrate in deionized water to create a 0.4 M solution.

  • Add activated charcoal to the solution.

  • Remove the water under reduced pressure using a rotary evaporator. The flask should be rotated in a water bath at 80 °C.

  • Once all the water is removed and a free-flowing black powder is obtained, transfer the solid to a larger flask.

  • Heat the flask in a sand bath under vacuum (0.5 Torr) at 150 °C for 12 hours.

  • Allow the flask to cool to room temperature and then slowly introduce air.

  • The resulting copper-on-charcoal catalyst can be stored under a normal atmosphere.

Protocol 2: General Procedure for the Flow Synthesis of 1,2,3-Triazoles

This protocol outlines the general setup and procedure for the continuous flow synthesis of 1,2,3-triazoles using the prepared Cu/C catalyst.

Equipment:

  • HPLC pump

  • Packed-bed reactor column (e.g., stainless steel column)

  • Heating unit for the column

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Catalyst Packing: Pack a stainless steel column with 860 mg of the prepared copper-on-charcoal catalyst.

  • Reagent Preparation: Prepare a solution of the desired organic azide (0.10 M) and alkyne (0.13 M) in a suitable solvent (e.g., Dichloromethane - DCM).

  • System Setup:

    • Connect the reagent reservoir to the HPLC pump.

    • Connect the pump outlet to the packed-bed reactor column.

    • Place the column in a heating unit and set the desired temperature (e.g., 110 °C).

    • Connect the column outlet to a back-pressure regulator to maintain a constant pressure in the system.

    • Place a collection vessel after the back-pressure regulator.

  • Reaction Execution:

    • Pump the reagent solution through the heated catalytic column at a flow rate calculated to achieve the desired residence time (e.g., for a 129-second residence time, the flow rate will depend on the column's internal volume).

    • Collect the product stream in the collection vessel.

  • Work-up and Purification:

    • Evaporate the solvent from the collected solution under reduced pressure.

    • The crude product can be purified, if necessary, by standard techniques such as recrystallization or column chromatography on silica gel.[3] For many reactions, the product is obtained in high purity directly after solvent removal.[3]

Protocol 3: Synthesis of Rufinamide in Continuous Flow

This protocol provides a specific example for the synthesis of the antiepileptic drug Rufinamide.[1][10]

Materials:

  • 2,6-difluorobenzyl azide

  • Propiolamide

  • Dimethyl sulfoxide (DMSO)

  • Copper-on-charcoal catalyst

Procedure:

  • Follow the general setup described in Protocol 2.

  • Reagent Preparation: Prepare a solution of 2,6-difluorobenzyl azide (0.1 M) and propiolamide in DMSO. Ensure complete dissolution of the propiolamide.

  • Reaction Conditions: Set the column temperature to the optimized condition (e.g., 110 °C) and adjust the flow rate to achieve the desired residence time.

  • Execution and Work-up:

    • Pump the reagent solution through the catalytic system.

    • Collect the product stream.

    • Remove the DMSO under high vacuum.

    • Wash the resulting solid with water to remove any remaining impurities.

    • Dry the solid under vacuum to obtain pure Rufinamide. This procedure can yield the final product in 95.6% yield as a single 1,4-regioisomer.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the CuAAC reaction.

experimental_workflow reagents Reagent Reservoir (Azide + Alkyne in Solvent) pump HPLC Pump reagents->pump reactor Heated Packed-Bed Reactor (Copper-on-Charcoal) pump->reactor Controlled Flow Rate bpr Back-Pressure Regulator reactor->bpr product Product Collection bpr->product

Caption: Experimental setup for the continuous flow synthesis of 1,2,3-triazoles.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide + Alkyne Cu_triazolide Copper(I) Triazolide Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->CuI + H+ Triazole 1,2,3-Triazole Cu_triazolide->Triazole Product Release Alkyne Terminal Alkyne Alkyne->CuI Azide Organic Azide Azide->Cu_acetylide

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols: 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole scaffold has emerged as a privileged heterocyclic core in the development of novel anticancer agents due to its unique physicochemical properties, bioavailability, and diverse biological activities.[1] This is attributed to its ability to form various non-covalent interactions, such as hydrogen bonds and van der Waals forces, with a variety of biological targets like enzymes and receptors.[2] The triazole ring is often considered a bioisostere for amide, ester, and carboxylic acid groups, which can enhance metabolic stability and pharmacokinetic profiles.[3][4] Specifically, derivatives of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde have shown significant promise as precursors for potent anticancer compounds. These derivatives have been reported to exhibit a range of anticancer activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.[2][5]

This document provides a detailed overview of the application of this compound in the design of anticancer drugs, including synthetic strategies, quantitative biological data, and detailed experimental protocols for key assays.

Synthetic Approaches

The synthesis of anticancer agents derived from this compound often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] A common synthetic route involves the reaction of a benzyl azide with a suitable alkyne to form the 1,4-disubstituted 1,2,3-triazole core.[6] The carbaldehyde functional group at the 4-position of the triazole ring serves as a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate the biological activity.

A general synthetic scheme is the reaction of benzyl azide with propargylamine to yield an alkyne precursor. This alkyne can then be coupled with various aryl or heterocyclic carboxyl chlorides to introduce diversity. The final step is the CuAAC reaction with a substituted benzyl azide to afford the target N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides.[6]

Anticancer Activity and Quantitative Data

Derivatives of this compound have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The biological efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Here, we summarize the reported cytotoxic activities of various 1,2,3-triazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-Chalcone ConjugatesRPMI-8226 (Leukemia)3.17[8]
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamidesMCF-7 (Breast)0.046[6]
1,2,3-Triazole-Uracil EnsemblesHeLa (Cervical)4.5[9]
1,2,3-Triazole-Uracil EnsemblesHUH-7 (Liver)7.7[9]
Benzothiazole-1,2,3-triazole HybridsT47-D (Breast)13[10]
1,2,3-Triazole-linked Cyclic KetonesCapan-1 (Pancreatic)11.8[7]
1,2,3-Triazole-linked Cyclic KetonesHCT 116 (Colorectal)13.6[7]
4-substitutedphenyl-[1][11][12]-triazole derivativesHepG-2 (Liver)12.22[13]
4-substitutedphenyl-[1][11][12]-triazole derivativesHCT-116 (Colorectal)14.16[13]
4-substitutedphenyl-[1][11][12]-triazole derivativesMCF-7 (Breast)14.64[13]

Mechanisms of Action

The anticancer effects of this compound derivatives are mediated through various mechanisms, primarily by inducing programmed cell death (apoptosis) and disrupting the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that plays a vital role in eliminating cancerous cells.[14] Several studies have shown that 1,2,3-triazole derivatives can induce apoptosis in cancer cells.[5][8] The apoptotic pathway can be triggered through the upregulation of pro-apoptotic proteins like BAX and the activation of caspases, such as caspase-3 and caspase-9.[8]

Cell Cycle Arrest

The cell cycle is a series of events that take place in a cell as it grows and divides. Cancer cells are characterized by uncontrolled cell division. Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Derivatives of 1-Benzyl-1H-1,2,3-triazole have been shown to cause cell cycle arrest, often at the G2/M phase.[5][6] This arrest is frequently associated with the disruption of microtubule dynamics, a mechanism shared with clinically successful drugs like paclitaxel and vincristine.[6]

Experimental Protocols

Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides

This protocol is adapted from the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-oxazole-4-carboxamides.[6]

Materials:

  • Substituted benzyl bromides

  • Sodium azide (NaN3)

  • Propargylamine

  • Aryl/heterocyclic carboxylic acid

  • Thionyl chloride (SOCl2) or other coupling agents

  • Copper(I) catalyst (e.g., CuI or in situ generated from CuSO4 and sodium ascorbate)

  • Solvents: DMF, CH2Cl2, etc.

Procedure:

  • Synthesis of Benzyl Azides: Dissolve the substituted benzyl bromide in a suitable solvent like DMF. Add sodium azide and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Extract the benzyl azide with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of the Alkyne Precursor: Couple propargylamine with the desired aryl or heterocyclic carboxylic acid. This can be achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with propargylamine in the presence of a base.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In a reaction vessel, dissolve the alkyne precursor and the benzyl azide in a mixture of solvents (e.g., DMF/water). Add the copper(I) catalyst (e.g., a catalytic amount of CuSO4 and sodium ascorbate). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Purification: After completion, quench the reaction and extract the product with an appropriate organic solvent. The crude product can be purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of compounds on cancer cell lines.[10][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[6][16]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis.[2]

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Visualizations

Signaling Pathway for Apoptosis Induction

Triazole Derivative Triazole Derivative Upregulation of BAX Upregulation of BAX Triazole Derivative->Upregulation of BAX Caspase-9 Activation Caspase-9 Activation Upregulation of BAX->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by 1,2,3-triazole derivatives.

Experimental Workflow for Anticancer Drug Screening

cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Triazole Derivatives Cytotoxicity MTT Assay Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis

Caption: Workflow for screening and evaluating novel triazole-based anticancer agents.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

CoreScaffold 1-Benzyl-1H-1,2,3-triazole -4-carbaldehyde Scaffold Modification Chemical Modification CoreScaffold->Modification Library Compound Library Modification->Library Bioassay Biological Assays Library->Bioassay SAR Structure-Activity Relationship (SAR) Bioassay->SAR

Caption: Logical flow for conducting structure-activity relationship studies.

References

Application Notes and Protocols: Synthesis and Evaluation of Microtubule Inhibitors Derived from 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of microtubule inhibitors derived from the scaffold of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde. The protocols outlined below are based on established methodologies and offer a framework for the development of novel anticancer agents targeting tubulin polymerization.

Data Presentation

The following tables summarize the antiproliferative and tubulin polymerization inhibitory activities of representative N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives.

Table 1: Antiproliferative Activity (IC50) of 1-Benzyl-1H-1,2,3-triazole Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
13e MCF-7Breast0.046[1]
U937Lymphoma-[1]
4g Panel of 60 human cancer cell linesVariousGI50: 0.25 - 8.34[2]
4i Panel of 60 human cancer cell linesVariousGI50: 1.42 - 5.86[2]
K18 Kyse30Esophageal0.042[3]
EC-109Esophageal0.038[3]

Table 2: Tubulin Polymerization Inhibition

Compound IDAssay TypeIC50 (µM)Reference
13e In vitro tubulin polymerizationInhibited at 10 µM[1]
4g In vitro tubulin polymerization1.93[2]
K18 In vitro tubulin polymerization0.446[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to the key intermediate, this compound, based on the synthesis of related compounds. This multi-step synthesis involves the formation of a triazole carboxylic acid followed by reduction and oxidation.

Step 1: Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid [4]

  • To a solution of benzyl azide (269 mmol) in acetone (84 mL), add propiolic acid (276 mmol) dropwise.

  • Stir the reaction mixture and heat to reflux overnight.

  • Cool the mixture to 0°C.

  • Collect the precipitated white crystals of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid by filtration.

  • Wash the crystals with cold acetone and dry under vacuum.

  • Confirm the structure by NMR and IR spectroscopy.

Step 2: Reduction of the Carboxylic Acid to the Alcohol

  • Suspend 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4), to the suspension at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction carefully by the dropwise addition of water, followed by a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

Step 3: Oxidation of the Alcohol to the Aldehyde

  • Dissolve (1-benzyl-1H-1,2,3-triazol-4-yl)methanol in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, manganese dioxide (MnO2).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the oxidizing agent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Microtubule Inhibitors via CuAAC[1]

This protocol details the synthesis of the final microtubule inhibitor compounds using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

Step 1: Synthesis of Benzyl Azides [1]

  • Dissolve the corresponding benzyl bromide in a suitable solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN3) to the solution.

  • Stir the reaction mixture at room temperature until the benzyl bromide is completely converted to the benzyl azide (monitor by TLC).

  • Extract the product with an organic solvent and wash with water to remove excess sodium azide.

  • Dry the organic layer and concentrate to obtain the benzyl azide.

Step 2: Synthesis of the Alkyne Amide [1]

  • Prepare the desired aryl carboxylic acid chloride by reacting the carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride.

  • In a separate flask, dissolve propargylamine in a suitable solvent containing a base (e.g., triethylamine or pyridine).

  • Slowly add the freshly prepared aryl carboxylic acid chloride to the propargylamine solution at 0°C.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove salts and purify the alkyne amide product by column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]

  • Dissolve the synthesized benzyl azide and the alkyne amide in a suitable solvent system, such as a mixture of t-butanol and water.

  • Add a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • After completion, extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide product by column chromatography or recrystallization.

Protocol 3: In Vitro Tubulin Polymerization Assay

This protocol provides a method to assess the inhibitory effect of the synthesized compounds on tubulin polymerization.

  • Prepare a solution of purified tubulin protein in a suitable buffer (e.g., G-PEM buffer).

  • Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the tubulin solution in a 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as positive control.

  • Initiate tubulin polymerization by warming the plate to 37°C.

  • Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry[5][6]

This protocol describes how to analyze the effect of the synthesized compounds on the cell cycle distribution of cancer cells.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: [5]

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in ice-cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C.

  • Propidium Iodide (PI) Staining: [6][5]

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: [6][5]

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathway

G2M_Arrest_Apoptosis cluster_0 Cellular Effects cluster_1 Molecular Mechanisms Microtubule_Inhibitor 1-Benzyl-1H-1,2,3-triazole Derivative Tubulin α/β-Tubulin Dimers Microtubule_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Induces CyclinB1_Cdc2 Cyclin B1/Cdc2 Kinase (MPF) G2M_Arrest->CyclinB1_Cdc2 Sustained Activation p21 p21 (CDKN1A) G2M_Arrest->p21 Upregulation Caspases Caspase Cascade Activation Apoptosis->Caspases DNA_Fragmentation DNA Fragmentation Caspases->DNA_Fragmentation Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Starting Materials (Benzyl Bromide, Aryl Carboxylic Acid, Propargylamine) Step1 Synthesis of Benzyl Azide Start->Step1 Step2 Synthesis of Alkyne Amide Start->Step2 Step3 CuAAC 'Click' Reaction Step1->Step3 Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Product N-((1-benzyl-1H-1,2,3-triazol-4-yl) methyl)arylamide Purification->Product Bioassay_Workflow cluster_bioassay Biological Evaluation Workflow Compound Synthesized Compound Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound->Tubulin_Assay Cell_Culture Cancer Cell Lines Compound->Cell_Culture IC50_Tubulin Determine Tubulin IC50 Tubulin_Assay->IC50_Tubulin Treatment Compound Treatment Cell_Culture->Treatment Cell_Viability Antiproliferative Assay (e.g., MTT) Treatment->Cell_Viability Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry IC50_Cells Determine Cellular IC50 Cell_Viability->IC50_Cells Cell_Cycle_Profile Analyze Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Profile

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde.

Comparison of Synthetic Routes

Several synthetic strategies can be employed to synthesize this compound. The choice of method often depends on the availability of starting materials, desired scale, and purification capabilities. The following table summarizes the most common routes with their reported yields.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReported Yield (%)AdvantagesDisadvantages/Limitations
Route 1: CuAAC followed by Oxidation Benzyl azide, Propargyl alcoholCuSO₄·5H₂O, Sodium ascorbate, Oxidizing agent (e.g., MnO₂, TEMPO/CuI)70-90% (overall)High regioselectivity, mild reaction conditions.[1]Two-step process, potential for over-oxidation to carboxylic acid.
Route 2: CuAAC with Protected Aldehyde Benzyl azide, Propargyl aldehyde diethyl acetalCuSO₄·5H₂O, Sodium ascorbate, Acid for deprotection~85%Avoids oxidation step, good yield.Requires synthesis or purchase of the protected alkyne, deprotection step needed.
Route 3: FNPT Substitution 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), BenzylamineIsopropanol, WaterUp to 94% (for similar amines)[2]High yield, one-pot potential.[3]Requires synthesis of FNPT precursor, reaction optimization may be needed for specific amine.
Route 4: Dimroth Reaction & Conversion Benzyl azide, Ethyl acetoacetateK₂CO₃, DMSO37.5% (for the initial triazole ester)[4]Versatile for substituted triazoles.Multi-step process to convert the initial product to the desired aldehyde, moderate yield.

Troubleshooting Guides

Route 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide and Propargyl Alcohol, followed by Oxidation

This two-step process is a common and reliable method. However, yield loss can occur at both the cycloaddition and oxidation stages.

Logical Troubleshooting Flowchart:

Troubleshooting_CuAAC_Oxidation start Low Yield of this compound check_step Which step has low yield? start->check_step cuaac_issue Low Yield in CuAAC Step ((1-benzyl-1H-1,2,3-triazol-4-yl)methanol) check_step->cuaac_issue CuAAC oxidation_issue Low Yield in Oxidation Step check_step->oxidation_issue Oxidation purification_issue Low Yield After Purification check_step->purification_issue Both/Unsure check_reagents_cuaac Check Reagent Quality: - Benzyl azide purity? - Propargyl alcohol purity? - Copper sulfate fresh? - Sodium ascorbate fresh? cuaac_issue->check_reagents_cuaac check_conditions_cuaac Review Reaction Conditions: - Reaction run under inert atmosphere? - Degassed solvents used? - Correct stoichiometry? check_reagents_cuaac->check_conditions_cuaac side_reactions_cuaac Consider Side Reactions: - Alkyne homocoupling (diacetylene formation)? - Incomplete reaction? check_conditions_cuaac->side_reactions_cuaac solution_cuaac Solutions for CuAAC: - Use fresh reagents. - Ensure anaerobic conditions. - Increase sodium ascorbate concentration. - Monitor reaction by TLC. side_reactions_cuaac->solution_cuaac check_reagents_ox Check Reagent Quality: - Purity of starting alcohol? - Activity of oxidizing agent (e.g., MnO₂)? oxidation_issue->check_reagents_ox check_conditions_ox Review Reaction Conditions: - Correct temperature? - Sufficient reaction time? - Appropriate solvent? check_reagents_ox->check_conditions_ox side_reactions_ox Consider Side Reactions: - Over-oxidation to carboxylic acid? - Incomplete oxidation? check_conditions_ox->side_reactions_ox solution_ox Solutions for Oxidation: - Use freshly activated MnO₂. - Carefully monitor reaction progress by TLC. - Consider milder oxidizing agents (e.g., TEMPO/CuI). [4] - Optimize reaction time and temperature. side_reactions_ox->solution_ox check_purification Review Purification Method: - Column chromatography conditions? - Recrystallization solvent? purification_issue->check_purification solution_purification Solutions for Purification: - Optimize solvent system for column chromatography. - Test different recrystallization solvents. - Check for product loss during workup. check_purification->solution_purification

Caption: Troubleshooting workflow for the CuAAC and oxidation route.

Question: My CuAAC reaction to form (1-benzyl-1H-1,2,3-triazol-4-yl)methanol is giving a low yield. What are the common causes and solutions?

Answer:

  • Issue: Poor Quality of Reagents.

    • Benzyl Azide: Impurities in benzyl azide can interfere with the reaction. Ensure it is pure and stored correctly.

    • Copper(II) Sulfate and Sodium Ascorbate: The copper catalyst and reducing agent are crucial. Use a fresh, high-purity source of CuSO₄·5H₂O and sodium ascorbate. Sodium ascorbate solutions can degrade over time, so it's best to prepare them fresh.

  • Issue: Oxidative Homocoupling of Propargyl Alcohol.

    • Cause: In the presence of oxygen, the copper catalyst can promote the homocoupling of propargyl alcohol to form 1,4-but-2-yne-1,4-diol, a common byproduct that consumes the alkyne and complicates purification.[5]

    • Solution:

      • Degas Solvents: Thoroughly degas the reaction solvent (e.g., by bubbling nitrogen or argon through it) before adding the reagents.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon).

      • Sufficient Reducing Agent: Ensure an adequate amount of sodium ascorbate is present to reduce any residual oxygen and maintain the copper in its active Cu(I) state.[5]

  • Issue: Incomplete Reaction.

    • Cause: Insufficient reaction time or inadequate mixing can lead to incomplete conversion.

    • Solution:

      • Monitor Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Stirring: Ensure efficient stirring throughout the reaction.

      • Reaction Time: Allow the reaction to proceed until the starting materials are consumed, which can take several hours at room temperature.

Question: The oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol to the aldehyde is inefficient. How can I improve the yield?

Answer:

  • Issue: Over-oxidation to Carboxylic Acid.

    • Cause: Strong oxidizing agents or prolonged reaction times can lead to the formation of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

    • Solution:

      • Choice of Oxidant: Manganese dioxide (MnO₂) is a common and relatively mild oxidant for this transformation. Ensure it is freshly activated.

      • Reaction Monitoring: Carefully monitor the reaction by TLC to stop it once the starting alcohol is consumed and before significant byproduct formation occurs.

      • Milder Conditions: Consider alternative, milder oxidation systems like copper(I) iodide with TEMPO and DMAP under an oxygen atmosphere, which can be highly chemoselective for the oxidation of benzyl alcohols.[6]

  • Issue: Incomplete Oxidation.

    • Cause: The activity of the oxidizing agent may be low, or the reaction conditions may not be optimal.

    • Solution:

      • Activate MnO₂: If using manganese dioxide, ensure it is properly activated by heating under vacuum before use.

      • Stoichiometry of Oxidant: Use a sufficient excess of the oxidizing agent.

      • Temperature and Time: Optimize the reaction temperature and time. Some oxidations may require gentle heating.

Route 3: Synthesis via 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) Substitution

This route can provide high yields but requires the successful synthesis of the FNPT precursor.

Logical Troubleshooting Flowchart:

Troubleshooting_FNPT start Low Yield of this compound check_step Which stage is problematic? start->check_step fnpt_issue Low Yield of FNPT Precursor check_step->fnpt_issue FNPT Synthesis substitution_issue Low Yield in Substitution Step check_step->substitution_issue Substitution Reaction check_reagents_fnpt Check Reagent Quality: - 4-Nitrophenyl azide purity? - 3-Dimethylaminoacrolein purity? fnpt_issue->check_reagents_fnpt check_conditions_fnpt Review Reaction Conditions: - Correct temperature and time? - Appropriate solvent? check_reagents_fnpt->check_conditions_fnpt solution_fnpt Solutions for FNPT Synthesis: - Purify starting materials if necessary. - Optimize reaction time and temperature as per literature. [15] check_conditions_fnpt->solution_fnpt check_reagents_sub Check Reagent Quality: - Purity of FNPT? - Purity of benzylamine? substitution_issue->check_reagents_sub check_conditions_sub Review Reaction Conditions: - Correct solvent (e.g., isopropanol)? - Presence of water? check_reagents_sub->check_conditions_sub side_reactions_sub Consider Side Reactions: - Incomplete reaction? - Formation of imine intermediate without full rearrangement and hydrolysis? check_conditions_sub->side_reactions_sub solution_sub Solutions for Substitution: - Ensure high purity of reactants. - Optimize the amount of water and reaction temperature. - Monitor the reaction by TLC to ensure complete conversion. side_reactions_sub->solution_sub

Caption: Troubleshooting workflow for the FNPT substitution route.

Question: My yield is low in the reaction of FNPT with benzylamine. What could be the issue?

Answer:

  • Issue: Purity of Reactants.

    • Cause: Impurities in either the FNPT or benzylamine can lead to side reactions and reduced yields.

    • Solution: Ensure both the FNPT precursor and benzylamine are of high purity. Purify if necessary.

  • Issue: Incomplete Reaction or Hydrolysis.

    • Cause: The reaction proceeds through the formation of an imine, followed by a Cornforth rearrangement and subsequent hydrolysis to the aldehyde.[3] Incomplete hydrolysis of the intermediate imine is a potential cause for low yield of the desired aldehyde.

    • Solution:

      • Water Content: The presence of a small amount of water is crucial for the hydrolysis step. Optimize the amount of water in the reaction mixture.

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to ensure both the rearrangement and hydrolysis are complete. Monitor by TLC.

  • Issue: Purification.

    • Cause: The byproduct, 4-nitroaniline, needs to be effectively removed during purification.

    • Solution: Column chromatography is typically used to separate the product from 4-nitroaniline. Optimize the eluent system for good separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the CuAAC synthesis of 1,2,3-triazoles?

A1: The most common side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne, which leads to the formation of a diacetylene byproduct.[5] This can be minimized by running the reaction under anaerobic conditions and using a sufficient amount of a reducing agent like sodium ascorbate.

Q2: Can I use a one-pot procedure for the CuAAC and subsequent oxidation?

A2: While a one-pot procedure is attractive, it can be challenging due to the incompatibility of the reagents and conditions for the two steps. It is generally recommended to isolate and purify the intermediate alcohol before proceeding with the oxidation to achieve a higher overall yield and purity of the final aldehyde.

Q3: Are there any green chemistry approaches for the synthesis of 1-benzyl-1H-1,2,3-triazoles?

A3: Yes, green chemistry approaches are being developed. These include using water as a solvent for the CuAAC reaction, employing heterogeneous catalysts that can be easily recovered and reused, and using microwave-assisted synthesis to reduce reaction times and energy consumption.[7][8]

Q4: How can I purify the final product, this compound?

A4: The most common method for purification is column chromatography on silica gel. The choice of eluent will depend on the impurities present, but a gradient of ethyl acetate in hexane or dichloromethane is often effective.[2] Recrystallization from a suitable solvent system can also be employed for further purification.

Q5: What are the safety precautions for working with benzyl azide?

A5: Benzyl azide, like other organic azides, is a potentially explosive compound and should be handled with care. Avoid heating it to high temperatures, and do not subject it to shock or friction. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol via CuAAC

Workflow Diagram:

CuAAC_Protocol cluster_reagents Reagents cluster_procedure Procedure benzyl_azide Benzyl Azide propargyl_alcohol Propargyl Alcohol cuso4 CuSO4.5H2O ascorbate Sodium Ascorbate solvent t-BuOH/H2O dissolve Dissolve Benzyl Azide and Propargyl Alcohol in t-BuOH/H2O add_cuso4 Add aq. CuSO4 solution dissolve->add_cuso4 add_ascorbate Add aq. Sodium Ascorbate solution add_cuso4->add_ascorbate stir Stir at room temperature add_ascorbate->stir monitor Monitor by TLC stir->monitor workup Workup and Purification monitor->workup product (1-benzyl-1H-1,2,3-triazol-4-yl)methanol workup->product

Caption: Experimental workflow for the CuAAC synthesis of the alcohol intermediate.

Methodology:

  • In a round-bottom flask, dissolve benzyl azide (1.0 eq.) and propargyl alcohol (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

Protocol 2: Oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol to the Aldehyde

Methodology using MnO₂:

  • Dissolve (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 eq.) in portions to the solution.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 3: Synthesis from FNPT and Benzylamine

Methodology:

  • To a solution of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) (1.0 eq.) in isopropanol, add benzylamine (1.1 eq.) and a small amount of water (e.g., 45 µL per 0.5 mmol of FNPT).[2]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC until the FNPT is consumed.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in dichloromethane) to separate the desired product from the 4-nitroaniline byproduct.[2]

References

Technical Support Center: Purification of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase is silica gel (230-400 mesh). A common mobile phase is a mixture of a non-polar solvent like n-hexane and a polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.3 for the target compound.

Q2: How should I prepare my sample for loading onto the column?

A2: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply this solution to the top of the silica bed.

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Q3: What are the potential impurities I might encounter?

A3: Common impurities can include unreacted starting materials such as benzyl azide and propargyl aldehyde (or its synthetic equivalents), the copper catalyst used in the synthesis, and byproducts from the cycloaddition reaction. Additionally, the aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.

Q4: Is this compound stable on silica gel?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which may cause decomposition or side reactions.[1][2][3] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred. If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[4]

Troubleshooting Guide

Problem Possible Cause Solution
The compound is not moving down the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities. The chosen solvent system has poor selectivity.Experiment with different solvent systems during TLC analysis. Consider adding a small amount of a third solvent (e.g., dichloromethane or methanol) to modify the selectivity.
The column was overloaded with the crude product.Use a larger column or reduce the amount of sample loaded.
Streaking or tailing of the product band. The compound may be interacting too strongly with the silica gel.Add a small amount of a modifier to the mobile phase. For acidic compounds, a trace of acetic acid might help, while for basic compounds, a small amount of triethylamine could be beneficial. However, be cautious as these can affect acid/base sensitive functional groups.
The sample was not loaded in a concentrated band.Ensure the sample is loaded in the minimum possible volume of solvent.
The purified product is still impure. Co-elution with an impurity that has a similar Rf value.Try a different solvent system or a different stationary phase (e.g., alumina). Recrystallization after the column may also be necessary.
No product is recovered from the column. The compound may have degraded on the silica gel.Test the stability of your compound on silica gel using TLC.[4] If it is unstable, use deactivated silica gel or an alternative stationary phase like alumina.[4] Perform the chromatography quickly (flash chromatography) to minimize contact time.
The compound is very polar and has not eluted yet.Flush the column with a highly polar solvent, such as 100% ethyl acetate or a mixture containing methanol, to elute any remaining compounds.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A recommended starting point for developing a suitable solvent system for column chromatography is to perform TLC analysis.

Parameter Recommendation
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase (Trial Systems) 1. Hexane:Ethyl Acetate (4:1) 2. Hexane:Ethyl Acetate (3:1) 3. Hexane:Ethyl Acetate (2:1) 4. Hexane:Ethyl Acetate (1:1)
Visualization UV light (254 nm)
Target Rf 0.2 - 0.3
Column Chromatography Protocol

This is a general protocol that should be optimized based on the results of your TLC analysis.

Step Procedure
1. Column Packing Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1). Pour the slurry into the column and allow it to pack, ensuring a level and crack-free bed.
2. Sample Loading Dissolve the crude this compound in a minimal amount of the initial mobile phase or dichloromethane. Carefully apply the solution to the top of the silica bed. Alternatively, use the dry loading method.
3. Elution Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is provided in the table below.
4. Fraction Collection Collect fractions and monitor their composition by TLC.
5. Product Isolation Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Suggested Solvent Gradient for Column Chromatography
Solvent System (Hexane:Ethyl Acetate) Purpose
9:1Elute non-polar impurities.
4:1Elute less polar byproducts.
2:1 to 1:1Elute the target compound, this compound.
100% Ethyl AcetateElute highly polar impurities.

Troubleshooting Workflow

G Troubleshooting Workflow for Column Chromatography start Start Purification tlc Develop TLC Method (Target Rf = 0.2-0.3) start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze pure Pure Product Isolated analyze->pure Success impure Product is Impure analyze->impure Problem no_product No Product Eluted analyze->no_product Problem poor_sep Poor Separation (Streaking/Overlapping) impure->poor_sep Identify Issue co_elution Co-elution of Impurities impure->co_elution Identify Issue degradation Product Degraded on Column no_product->degradation Hypothesis high_polarity Product is Highly Polar no_product->high_polarity Hypothesis change_solvent Optimize Solvent System poor_sep->change_solvent co_elution->change_solvent deactivate_silica Use Deactivated Silica/Alumina degradation->deactivate_silica flush_polar Flush with Polar Solvent high_polarity->flush_polar change_solvent->column deactivate_silica->column flush_polar->analyze

Caption: A flowchart for troubleshooting the purification process.

References

Technical Support Center: Synthesis of 1-Benzyl-1H-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-1H-1,2,3-triazoles. The content is designed to address specific issues that may be encountered during experimental work, with a focus on minimizing side reactions and optimizing product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-benzyl-1H-1,2,3-triazoles?

A1: The most prevalent and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry".[1][2] This reaction involves the [3+2] cycloaddition of benzyl azide with a terminal alkyne in the presence of a copper(I) catalyst. The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer almost exclusively.[3][4]

Q2: What are the primary side reactions to be aware of during the CuAAC synthesis of 1-benzyl-1H-1,2,3-triazoles?

A2: The main side reactions include:

  • Oxidative Homocoupling of the Alkyne (Glaser Coupling): This reaction leads to the formation of a diyne byproduct and is promoted by the presence of oxygen.[3][5]

  • Reduction of Benzyl Azide: The azide group can be reduced to a primary amine (benzylamine), particularly when using a Cu(II) salt with a reducing agent like sodium ascorbate.[6]

  • Formation of the 1,5-Regioisomer: While the CuAAC is highly selective for the 1,4-isomer, trace amounts of the 1,5-isomer can form, especially if the copper catalyst is inefficient or absent.[3][7] Uncatalyzed thermal reactions often produce a mixture of both regioisomers.[4]

Q3: How can I minimize the formation of the alkyne homocoupling (Glaser) byproduct?

A3: To minimize Glaser coupling, it is crucial to exclude oxygen from the reaction mixture. This can be achieved by:

  • Degassing Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before use.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

  • Using a Reducing Agent: When using a Cu(II) salt like CuSO₄, the addition of a reducing agent such as sodium ascorbate helps to maintain the copper in the active Cu(I) state and can suppress oxidative side reactions.[3]

Q4: My reaction is producing a significant amount of benzylamine. How can I prevent the reduction of benzyl azide?

A4: The reduction of benzyl azide is often linked to the use of a Cu(II) salt with a reducing agent. To mitigate this:

  • Use a Cu(I) Salt Directly: Employing a Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) eliminates the need for a reducing agent.[8]

  • Optimize Reducing Agent Concentration: If using a Cu(II)/reducing agent system, use the minimum effective concentration of the reducing agent.

  • Use a Stabilizing Ligand: Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) oxidation state and may reduce the amount of reducing agent required.[6]

Q5: How can I ensure the selective formation of the 1,4-disubstituted triazole over the 1,5-isomer?

A5: The use of a copper(I) catalyst is the most effective way to ensure the regioselective formation of the 1,4-disubstituted product.[1] The uncatalyzed thermal reaction has a high activation barrier and often results in a mixture of 1,4- and 1,5-regioisomers.[3][7] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce the 1,5-regioisomer and should be avoided if the 1,4-isomer is the desired product.[2][3]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 1-benzyl-1H-1,2,3-triazoles, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II) by atmospheric oxygen.[5] 2. Poor Quality Reagents: Benzyl azide can be unstable, and the alkyne may have degraded. 3. Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst.1. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). If using a Cu(II) salt, ensure the reducing agent is fresh. 2. Use freshly prepared or purified benzyl azide and alkyne. 3. Use non-coordinating buffers such as phosphate or HEPES.
Formation of a White Precipitate (insoluble in organic solvents) 1. Polymeric Copper Acetylides: In the absence of sufficient stabilizing ligands, copper acetylides can form insoluble polymers.1. Add a stabilizing ligand such as TBTA or use a solvent system that can better solvate the copper species (e.g., DMSO/water).
Complex Reaction Mixture with Multiple Unidentified Spots on TLC 1. Decomposition of Starting Materials: Benzyl azide can be thermally unstable. 2. Multiple Side Reactions: A combination of Glaser coupling, azide reduction, and other side reactions may be occurring.1. Run the reaction at a lower temperature for a longer duration. 2. Systematically address each potential side reaction: use an inert atmosphere, consider a direct Cu(I) source, and ensure proper stoichiometry.
Difficulty in Purifying the Product 1. Co-elution of Byproducts: The diyne byproduct from Glaser coupling can have a similar polarity to the desired triazole. 2. Residual Copper: The copper catalyst can be difficult to remove completely.1. Optimize chromatographic conditions. A gradient elution may be necessary. Recrystallization can also be an effective purification method.[9] 2. Wash the organic extract with an aqueous solution of ammonia or EDTA to chelate and remove copper salts.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Benzyl Azide Synthesis

Benzyl Bromide (mmol)Sodium Azide (mmol)SolventTemperature (°C)Reaction Time (h)Yield (%)
55.055.0DMSORoom TemperatureOvernight94
16.8425.26DMSOAmbientOvernight73[5]
3.06.0DMFRoom Temperature12Up to 99

Table 2: Comparison of Copper Sources for the Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Copper SourceLigandReducing AgentSolventYield (%)Notes
CuSO₄·5H₂O (1 mol%)NoneSodium Ascorbate (5 mol%)DMSO/H₂O (1:3)88 (after 30h)Reaction is slow without a ligand.[10]
CuSO₄·5H₂O (1 mol%)MonoPhos (1.1 mol%)Sodium Ascorbate (5 mol%)DMSO/H₂O (1:3)98 (after 2h)Ligand significantly accelerates the reaction.[10]
[Cu(PPh₃)₂]NO₃ (0.5 mol%)NoneNoneToluene96 (after 40 min)Highly efficient catalyst system.[10]
CuI (1 mol%)Et₃NNoneCyrene™>99 (after 1h)Green solvent system with high efficiency.[11]

Experimental Protocols

Protocol 1: Synthesis of Benzyl Azide

This protocol is adapted from established literature and provides a reliable method for the preparation of benzyl azide.[5][8]

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzyl bromide (1.0 eq.) in DMSO in a round-bottom flask.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Slowly add water to the reaction mixture (Note: this may be an exothermic process).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain benzyl azide as a clear oil.

Protocol 2: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol describes a standard CuAAC reaction using a Cu(II) salt and a reducing agent.[12]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a reaction vessel, combine benzyl azide (1.0 eq.) and phenylacetylene (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by purification via column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products cluster_side_products Side Products Benzyl Azide Benzyl Azide 1-Benzyl-4-R-1H-1,2,3-triazole 1-Benzyl-4-R-1H-1,2,3-triazole Benzyl Azide->1-Benzyl-4-R-1H-1,2,3-triazole Benzylamine (Reduction) Benzylamine (Reduction) Benzyl Azide->Benzylamine (Reduction) Reducing Agent 1,5-Regioisomer 1,5-Regioisomer Benzyl Azide->1,5-Regioisomer No Catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->1-Benzyl-4-R-1H-1,2,3-triazole Diyne (Glaser Coupling) Diyne (Glaser Coupling) Terminal Alkyne->Diyne (Glaser Coupling) O2 Terminal Alkyne->1,5-Regioisomer No Catalyst Cu(I) Source Cu(I) Source Cu(I) Source->1-Benzyl-4-R-1H-1,2,3-triazole Ligand (optional) Ligand (optional) Ligand (optional)->Cu(I) Source

Caption: Reaction pathway for the synthesis of 1-benzyl-1H-1,2,3-triazoles and common side reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Benzyl Azide D Combine Reactants under Inert Atmosphere A->D B Prepare Alkyne Solution B->D C Prepare Catalyst Solution (e.g., CuSO4/Ascorbate) E Add Catalyst Solution C->E D->E F Stir at Room Temperature and Monitor by TLC E->F G Quench Reaction and Extract with Organic Solvent F->G H Wash with NH4OH or EDTA to Remove Copper G->H I Dry and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for the synthesis and purification of 1-benzyl-1H-1,2,3-triazoles.

Troubleshooting_Logic Start Low Yield or No Reaction Q1 Is the reaction under inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are you using a Cu(II)/reducing agent system? A1_Yes->Q2 Sol1 Degas solvents and use N2 or Ar atmosphere. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Check freshness of reducing agent. A2_Yes->Sol2 Q3 Are reagents fresh and pure? A2_No->Q3 Sol3 Consider using a direct Cu(I) source. Sol2->Sol3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Reaction Optimized A3_Yes->End Sol4 Use freshly prepared benzyl azide and pure alkyne. A3_No->Sol4 Sol4->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 1,4,5-trisubstituted 1,2,3-triazoles?

The main challenges include controlling regioselectivity, achieving high yields, managing the influence of sterically demanding or electronically different substituents, and purifying the final product. The choice of synthetic route and reaction conditions is critical to address these issues.

Q2: How can I control the regioselectivity to obtain the 1,4,5-trisubstituted isomer?

Controlling regioselectivity is a central issue. The choice of catalyst is a key factor. While Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles from terminal alkynes, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective for reacting internal alkynes with azides to produce fully substituted 1,2,3-triazoles.[1][2][3][4] The regioselectivity in RuAAC is influenced by steric and electronic properties of the alkyne substituents.[2] Additionally, metal-free methods and multi-component reactions offer alternative strategies for achieving specific regioselectivities.[5][6][7]

Q3: What is the role of the catalyst in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles?

Catalysts play a pivotal role in determining the reaction's success and regiochemical outcome.

  • Ruthenium Catalysts: Complexes like [Cp*RuCl] are highly effective for the synthesis of 1,4,5-trisubstituted triazoles from internal alkynes and azides.[1][3] They operate via an oxidative coupling mechanism.[3]

  • Copper/Palladium Relay Catalysis: A dual catalyst system can be employed in a one-pot, three-component reaction of an azide, a terminal alkyne, and an aryl halide to yield 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity.[8]

  • Copper Catalysis: While typically leading to 1,4-disubstituted products, certain copper-catalyzed methods, often involving trapping of a copper-triazole intermediate with an electrophile, can provide access to 1,4,5-trisubstituted triazoles.[9]

Q4: Can I synthesize 1,4,5-trisubstituted 1,2,3-triazoles without a metal catalyst?

Yes, metal-free synthetic routes are available. For instance, the reaction of aryl azides with enaminones in the presence of triethylamine, water, and an ionic liquid can regioselectively produce 4-acyl-1,5-disubstituted-1,2,3-triazoles, which are a class of 1,4,5-trisubstituted triazoles.[5][7] Another approach involves the use of a catalytic amount of tetraalkylammonium hydroxide in DMSO for the reaction of aryl azides and terminal alkynes, which selectively yields 1,5-diaryl-1,2,3-triazoles.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Optimize solvent, temperature, and reaction time. For instance, in the reaction of β-carbonyl phosphonates and azides, cesium carbonate in DMSO has been shown to be a superior base/solvent system.[10][11]
Catalyst Inactivity Ensure the catalyst is active. For copper-catalyzed reactions, use a reliable source of Cu(I) or an in-situ reduction of a Cu(II) salt.[12][13] For RuAAC, ensure the ruthenium complex is handled under appropriate inert conditions if necessary.[14]
Steric Hindrance Bulky substituents on either the azide or the alkyne can significantly slow down the reaction rate.[10][15] Consider using a more active catalyst, higher temperatures, or longer reaction times. If possible, redesign the synthesis to introduce the bulky group at a later stage.
Unfavorable Electronic Effects The electronic nature of the substituents can influence reactivity. Electron-withdrawing groups on the alkyne can affect the regioselectivity and rate of RuAAC.[2]
Problem 2: Poor Regioselectivity / Mixture of Isomers
Possible Cause Troubleshooting Step
Inappropriate Catalyst System The choice of catalyst is crucial for regioselectivity. To favor 1,5-disubstitution or full substitution, RuAAC is generally preferred over CuAAC.[1][14]
Reaction Mechanism Understand the reaction mechanism to predict the regiochemical outcome. For RuAAC, the more electronegative carbon of the alkyne typically bonds to the terminal nitrogen of the azide.[3]
Substrate Control The substituents on the alkyne can direct the regioselectivity. For example, in RuAAC, hydrogen bond donors in the propargylic position of the alkyne tend to direct the substituent to the C-5 position of the triazole.[2]
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Formation of Side Products Optimize reaction conditions to minimize side reactions. For example, in copper-catalyzed reactions, alkyne dimerization (Glaser coupling) can be a significant side reaction.[16]
Similar Polarity of Product and Starting Materials/Byproducts If chromatographic separation is difficult, consider recrystallization from a suitable solvent system.[17][18] It may be necessary to derivatize the product to alter its polarity for easier separation.
Residual Catalyst Choose a purification method that effectively removes the metal catalyst. For copper, specific ligands or chelating agents can be used. For ruthenium, filtration through silica gel or celite is often effective.

Data Presentation

Table 1: Comparison of Catalytic Systems for 1,4,5-Trisubstituted 1,2,3-Triazole Synthesis

Catalytic SystemTypical SubstratesRegioselectivityKey AdvantagesPotential Challenges
Ruthenium (RuAAC) Internal Alkynes, AzidesHigh for 1,4,5-trisubstitutedBroad substrate scope, tolerates various functional groups.[1][3]Catalyst cost, sensitivity to air/moisture for some complexes.
Copper/Palladium Relay Terminal Alkynes, Azides, Aryl HalidesHigh for 1,4,5-trisubstitutedOne-pot, three-component reaction, high yields.[8]Requires careful optimization of two catalysts.
Copper (trapping) Terminal Alkynes, Azides, ElectrophilesDependent on electrophileUtilizes well-established CuAAC methodology.Can lead to mixtures if trapping is not efficient.
Metal-Free (Base-catalyzed) Terminal Alkynes, Aryl AzidesHigh for 1,5-disubstitutedAvoids metal contamination, simple conditions.[6]Limited to certain substrate classes.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of 1-Benzyl-4-phenyl-5-methyl-1H-1,2,3-triazole (Representative RuAAC)

This protocol is adapted from the literature for the synthesis of a fully substituted triazole.[1][2][3]

  • Materials: Benzyl azide, 1-phenyl-1-propyne, [Cp*RuCl(COD)], and anhydrous 1,2-dichloroethane (DCE).

  • Procedure:

    • To a clean, dry Schlenk flask under an argon atmosphere, add benzyl azide (1.0 mmol) and 1-phenyl-1-propyne (1.1 mmol).

    • Add anhydrous DCE (5 mL) via syringe.

    • In a separate vial, dissolve [Cp*RuCl(COD)] (0.02 mmol, 2 mol%) in anhydrous DCE (1 mL).

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,4,5-trisubstituted triazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Azide and Internal Alkyne in Solvent catalyst Prepare Catalyst Solution ([Cp*RuCl(COD)] in DCE) add_catalyst Add Catalyst to Reaction Mixture catalyst->add_catalyst heat Heat Reaction (e.g., 80 °C) add_catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor concentrate Concentrate in vacuo monitor->concentrate purify Column Chromatography concentrate->purify product Pure 1,4,5-Trisubstituted 1,2,3-Triazole purify->product

Caption: General experimental workflow for RuAAC synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low or No Product Yield cond Suboptimal Reaction Conditions? start->cond cat Inactive Catalyst? start->cat steric Steric Hindrance? start->steric opt_cond Optimize Temperature, Solvent, Base, Time cond->opt_cond check_cat Verify Catalyst Activity/ Purity cat->check_cat mod_react Increase Temperature/ Time or Redesign Synthesis steric->mod_react regioselectivity_control start Desired Product: 1,4,5-Trisubstituted 1,2,3-Triazole choice Choice of Synthetic Strategy start->choice ruaac Ruthenium-Catalyzed (RuAAC) with Internal Alkyne choice->ruaac cu_pd Cu/Pd Relay Catalysis (3-component) choice->cu_pd metal_free Metal-Free Routes (e.g., with enaminones) choice->metal_free outcome High Regioselectivity for 1,4,5-Trisubstituted Product ruaac->outcome cu_pd->outcome metal_free->outcome

References

stability of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-triazole ring in this compound under acidic conditions?

A1: The 1,2,3-triazole ring is generally considered to be a robust and stable aromatic heterocycle. It is known to be resistant to hydrolysis and degradation under a range of acidic and basic conditions.[1] Therefore, cleavage of the triazole ring itself is not a primary concern under typical experimental acidic conditions.

Q2: What is the most likely point of instability for this compound in an acidic environment?

A2: The primary point of instability for this molecule under acidic conditions is the aldehyde functional group (-CHO). Aldehydes are susceptible to a variety of acid-catalyzed reactions.

Q3: What are the potential degradation pathways for this compound in the presence of acid?

A3: Under acidic conditions, the carbaldehyde group can undergo several transformations:

  • Oxidation: The aldehyde may be oxidized to the corresponding carboxylic acid, 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid. This can occur in the presence of oxidizing agents or through aerobic oxidation.

  • Acetal Formation: If an alcohol is present as a solvent or reagent, the aldehyde can react under acid catalysis to form a hemiacetal, which can then proceed to form a more stable acetal.

  • Polymerization/Condensation: Aldehydes can undergo acid-catalyzed self-condensation or polymerization reactions, leading to the formation of complex mixtures and insoluble materials.

Q4: Are there any known degradation products of this compound under acidic stress?

Troubleshooting Guides

This section provides guidance for specific issues that may be encountered during experiments involving this compound in acidic media.

Issue 1: Unexpected disappearance of the starting material in solution.
  • Possible Cause: Degradation of the aldehyde functional group.

  • Troubleshooting Steps:

    • Analyze for the corresponding carboxylic acid: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to check for the presence of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid in your reaction mixture.

    • Check for precipitate: The formation of insoluble polymers due to self-condensation of the aldehyde can lead to the apparent disappearance of the starting material from the solution.

    • Re-evaluate reaction conditions: If possible, consider using a less acidic medium or performing the reaction at a lower temperature to minimize degradation.

Issue 2: Formation of an unexpected, less polar product when an alcohol is used as a solvent.
  • Possible Cause: Formation of an acetal.

  • Troubleshooting Steps:

    • Characterize the new product: Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to identify the structure of the unexpected product. The presence of signals corresponding to the alcohol moiety and a change in the chemical shift of the aldehyde proton are indicative of acetal formation.

    • Hydrolyze the acetal: Acetals are generally stable but can be hydrolyzed back to the aldehyde under aqueous acidic conditions. Treating a sample of the product with aqueous acid and monitoring for the reappearance of the starting aldehyde can confirm acetal formation.

    • Use an aprotic solvent: To avoid acetal formation, switch to a non-alcoholic, aprotic solvent for your reaction.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, forced degradation studies are a standard practice in pharmaceutical development to assess stability. The following table provides a representative summary of potential degradation under typical forced acidic stress conditions.

Stress ConditionTemperatureTime (hours)Expected Degradation of Aldehyde (%)Primary Degradation Product
0.1 M HCl60 °C25 - 151-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
0.1 M HCl60 °C815 - 301-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
1 M HClRoom Temp2410 - 251-Benzyl-1H-1,2,3-triazole-4-carboxylic acid

Note: These are estimated values based on general principles of forced degradation studies on aromatic aldehydes and should be confirmed experimentally. The actual extent of degradation can be influenced by factors such as the presence of oxygen and other reactive species.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

1. Materials:

  • This compound
  • 0.1 M Hydrochloric Acid (HCl)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Sodium Hydroxide (NaOH) solution (for neutralization)
  • Volumetric flasks
  • HPLC system with UV detector
  • pH meter

2. Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • In a clean, stoppered flask, add a known volume of the stock solution to a known volume of 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
  • Prepare a control sample by adding the same volume of the stock solution to a corresponding volume of water.
  • Place the acidic sample and the control sample in a water bath maintained at 60 °C.
  • Withdraw aliquots from both samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
  • Immediately neutralize the withdrawn acidic aliquots with an appropriate amount of NaOH solution to stop the degradation.
  • Dilute the neutralized aliquots and control samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential primary degradation product, the corresponding carboxylic acid.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 70% B
  • 20-25 min: 70% B
  • 25-26 min: 70% to 30% B
  • 26-30 min: 30% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition (70% A: 30% B).

3. Analysis:

  • Inject the samples and monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound. The carboxylic acid is expected to have a shorter retention time than the aldehyde under these conditions.

Visualizations

degradation_pathway parent This compound acid_product 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid parent->acid_product Oxidation (H+, [O]) acetal_product Acetal Derivative parent->acetal_product Acetal Formation (H+, ROH) polymer Polymerization Products parent->polymer Self-condensation (H+)

Caption: Potential acid-catalyzed degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid_sample Prepare Acidic Sample (in 0.1 M HCl) stock->acid_sample control_sample Prepare Control Sample (in Water) stock->control_sample incubation Incubate at 60 °C acid_sample->incubation control_sample->incubation sampling Withdraw Aliquots (0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze by HPLC neutralize->hplc

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the scale-up synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction shows low conversion or has stalled. What are the common causes and solutions?

Answer: Low conversion in the CuAAC reaction is a frequent issue during scale-up. Consider the following troubleshooting steps:

  • Catalyst Activity: The Cu(I) catalyst is sensitive to oxidation.

    • Solution: Ensure all solvents are thoroughly deoxygenated. Maintain a positive inert gas (Nitrogen or Argon) atmosphere throughout the reaction. Use freshly prepared solutions of sodium ascorbate to ensure the reduction of any oxidized copper species.

  • Reagent Purity: Impurities in benzyl azide or propargyl alcohol can inhibit the catalyst.

    • Solution: Verify the purity of starting materials using NMR or GC-MS. Benzyl azide should be freshly prepared or purified by distillation under reduced pressure if necessary.

  • Solvent System: The choice of solvent is critical for solubility and reaction rate.

    • Solution: A mixture of t-butanol and water (1:1) is commonly used and effective.[1] If solubility is an issue on a larger scale, consider exploring other solvent systems like DMSO/water or THF/water.

  • Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized concentration gradients and poor reaction kinetics.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for volumes greater than 1 liter to ensure the reaction mixture is homogeneous.

Question: The oxidation of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol to the aldehyde is resulting in low yields and significant byproduct formation. How can I optimize this step?

Answer: The oxidation step is critical and prone to over-oxidation to the carboxylic acid or formation of other impurities. Optimization is key for a successful scale-up.

  • Choice of Oxidant: The potency and selectivity of the oxidizing agent are paramount.[2]

    • Solution: Manganese dioxide (MnO₂) is a common and effective choice for this transformation, but its activity can vary between batches.[2] Other options include Oxone in combination with NaBr or TEMPO-based systems.[3][4] It is advisable to screen different oxidants on a small scale before proceeding with the large-scale reaction.

  • Over-oxidation: Aggressive oxidants or prolonged reaction times can lead to the formation of the corresponding carboxylic acid.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, quench the reaction immediately. Using a milder, selective oxidant can also mitigate this issue.

  • Reaction Temperature: Higher temperatures can accelerate the reaction but may also promote byproduct formation.

    • Solution: Maintain the recommended reaction temperature for the chosen oxidant. For many common oxidants like MnO₂, the reaction is typically run at room temperature.

Question: I am struggling with the removal of the copper catalyst post-reaction on a large scale. What is the most effective method?

Answer: Residual copper can interfere with subsequent steps and contaminate the final product.

  • Solution: An aqueous ammonia wash is a standard and effective method. After the reaction, quench with a concentrated ammonium hydroxide solution and stir. The ammonia will complex with the copper, which can then be removed in the aqueous layer during an extractive work-up. For particularly stubborn cases, washing with a dilute aqueous solution of a chelating agent like EDTA can be beneficial.

Question: The final product, this compound, is difficult to purify by column chromatography at scale. Are there alternative purification strategies?

Answer: Large-scale column chromatography can be resource-intensive.

  • Solution: Recrystallization is often the most viable purification method for scale-up.[1]

    • Procedure: After the initial work-up, dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to induce crystallization. This method can effectively remove many impurities, yielding a product of high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most widely adopted method is a two-step synthesis. The first step is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between benzyl azide and propargyl alcohol to form (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. The second step is the oxidation of this alcohol intermediate to the desired aldehyde.[2]

Q2: What are the primary safety concerns when handling benzyl azide? Benzyl azide, like other organic azides, is potentially explosive and should be handled with care. Avoid heating concentrated solutions to high temperatures and protect it from shock and friction. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). For scale-up, it is often preferable to generate the azide in situ or use a freshly prepared solution without isolating the pure compound.

Q3: Can I use a one-pot method for this synthesis? While a one-pot synthesis is appealing, it is challenging for this specific target due to incompatible reaction conditions between the CuAAC and oxidation steps. A sequential two-step process with isolation of the alcohol intermediate generally provides higher yields and purity on a larger scale.

Q4: How can I monitor the progress of each reaction step effectively? Thin Layer Chromatography (TLC) is a simple and effective method for monitoring both the CuAAC reaction and the oxidation step. For the CuAAC reaction, you will observe the consumption of the starting materials and the appearance of the alcohol product spot. For the oxidation, you will see the disappearance of the alcohol spot and the emergence of the aldehyde product spot. Staining with potassium permanganate can help visualize the alcohol, which will appear as a yellow spot on a purple background.

Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (CuAAC Reaction)

This protocol is a general guideline and may require optimization.

Materials:

  • Benzyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • To a suitable reactor equipped with an overhead stirrer, thermometer, and inert gas inlet, add benzyl azide (1.0 eq) and propargyl alcohol (1.05 eq).

  • Add a 1:1 mixture of deoxygenated tert-butanol and water. Stir the mixture to achieve a homogeneous solution or suspension.

  • In a separate flask, prepare a fresh solution of sodium ascorbate (0.2 eq) in deoxygenated water.

  • In another flask, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deoxygenated water.

  • To the main reactor, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, add a concentrated solution of ammonium hydroxide to quench the reaction and complex the copper catalyst.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate, which can often be used in the next step without further purification.

Protocol 2: Scale-Up Oxidation to this compound

Materials:

  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • To a reactor equipped with an overhead stirrer, add the crude (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) and dissolve it in DCM.

  • Add activated MnO₂ (5-10 eq by weight) portion-wise to the solution. The reaction is exothermic, so control the addition rate to maintain the temperature below 30 °C.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting alcohol is completely consumed (typically 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to obtain the pure this compound.

Table 1: Comparison of Oxidizing Agents for the Synthesis of 1-Substituted-4-formyl-1,2,3-triazoles
Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesReference
**Manganese Dioxide (MnO₂) **DCM or CHCl₃, Room TempGood selectivity, mild conditionsRequires large excess, activity varies[2]
IBX (2-Iodoxybenzoic acid) DMSO, Room TempHigh efficiency, good yieldsPotentially explosive, poor atom economy[2]
Chromium-based reagents Acetone, 0 °C to Room TempHigh yieldingToxic and environmentally hazardous[2]
Oxone / NaBr CH₃CN/H₂O, Room TempInexpensive, non-toxic metalsCan lead to ring bromination in electron-rich systems[3]
TEMPO / Ca(OCl)₂ DCM/H₂O, 0 °CCatalytic, mild conditionsRequires careful control of pH and temperature[4]

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification start Starting Materials (Benzyl Azide, Propargyl Alcohol) reagents1 CuSO4.5H2O, Na Ascorbate t-BuOH/H2O, RT cu_aac CuAAC Reaction start->cu_aac reagents1->cu_aac workup1 Work-up (NH4OH quench, Extraction) cu_aac->workup1 intermediate (1-benzyl-1H-1,2,3-triazol-4-yl)methanol workup1->intermediate reagents2 Oxidant (e.g., MnO2) DCM, RT oxidation Oxidation Reaction intermediate->oxidation reagents2->oxidation workup2 Filtration / Work-up oxidation->workup2 crude_product Crude Aldehyde workup2->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the two-step synthesis and purification.

Troubleshooting Logic Diagram

G problem Problem Identified: Low Yield / Impure Product step1_check Is the issue in Step 1 (CuAAC)? problem->step1_check step2_check Is the issue in Step 2 (Oxidation)? problem->step2_check catalyst Check Catalyst System: - Deoxygenate solvents - Use fresh Na Ascorbate - Maintain inert atmosphere step1_check->catalyst Yes reagents1 Verify Reagent Purity: - Check Benzyl Azide - Check Propargyl Alcohol step1_check->reagents1 Yes mixing1 Evaluate Mixing: - Use overhead stirrer for large volumes step1_check->mixing1 Yes oxidant Optimize Oxidant: - Screen different agents (MnO2, IBX) - Check activity of MnO2 batch step2_check->oxidant Yes conditions2 Control Reaction Conditions: - Monitor closely with TLC - Control temperature - Quench immediately upon completion step2_check->conditions2 Yes purification Improve Purification: - Switch to recrystallization - Screen solvent systems step2_check->purification Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Hemiaminal Formation in Reactions with 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formation of hemiaminals involving 1,2,4-triazoles.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of hemiaminals with 1,2,4-triazoles, their probable causes, and recommended solutions.

Problem 1: Low or No Yield of the Desired Hemiaminal

Possible Causes:

  • Unfavorable Equilibrium: The equilibrium of the reaction may not favor the hemiaminal. This is particularly true for aldehydes or ketones with electron-donating groups, which disfavor hemiaminal formation.[1][2]

  • Inappropriate Reaction Conditions: The chosen solvent, temperature, or pH might be promoting the reverse reaction or the formation of side products.

  • Decomposition: The starting materials or the hemiaminal product might be unstable under the reaction conditions.

  • Impure Reagents: The presence of impurities in the 1,2,4-triazole, aldehyde, or ketone can interfere with the reaction.

Recommended Solutions:

  • Substrate Selection: Whenever possible, use aldehydes with electron-withdrawing substituents (e.g., -NO₂, -CN) on the aromatic ring, as these have been shown to significantly stabilize the resulting hemiaminal.[1][2]

  • Solvent Choice: Employ apolar aprotic solvents. Acetonitrile is a commonly used solvent that has proven effective for stabilizing hemiaminals from 4-amino-1,2,4-triazole.[1][3] Higher hemiaminal yields are generally observed in more hydrophobic and apolar aprotic solvents.[3]

  • Temperature Control: Maintain a low to moderate reaction temperature. Reactions are often successful at room temperature or slightly elevated temperatures (up to 50°C).[1] Higher temperatures can lead to the dehydration of the hemiaminal to the corresponding imine (Schiff base).

  • pH Management: Ensure the reaction is carried out under neutral conditions. The addition of even small amounts of acid can catalyze the dehydration of the hemiaminal to the imine.[1][2]

  • Reagent Purity: Use highly purified starting materials. Ensure the aldehyde is free of the corresponding carboxylic acid, which can act as an acid catalyst.

Problem 2: The Hemiaminal is Unstable and Dehydrates to the Imine (Schiff Base)

Possible Causes:

  • Acid Catalysis: Traces of acid in the reaction mixture will catalyze the elimination of water from the hemiaminal.

  • High Temperature: Elevated temperatures provide the activation energy for the dehydration reaction.

  • Polar Protic Solvents: Solvents like ethanol can facilitate the proton transfer steps involved in the dehydration mechanism.

  • Electronic Effects: Aldehydes with electron-donating groups form less stable hemiaminals that are more prone to dehydration.[1][2]

Recommended Solutions:

  • Strictly Neutral Conditions: Ensure all glassware is clean and free of acidic residues. Use a neutral solvent like acetonitrile.[1]

  • Lower Reaction Temperature: Perform the reaction at room temperature or below.

  • Solvent Selection: Avoid polar protic solvents such as alcohols if the goal is to isolate the hemiaminal.[1][2]

  • Structural Modification: If the aldehyde substrate can be varied, introduce electron-withdrawing groups to enhance the stability of the hemiaminal.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for forming a stable hemiaminal with a 1,2,4-triazole?

A1: Based on successful reports, the ideal conditions for forming a stable hemiaminal with a 1,2,4-triazole, particularly 4-amino-1,2,4-triazole, involve the following[1][3]:

  • Substrates: An aldehyde bearing a strong electron-withdrawing group (e.g., a nitro or cyano group).

  • Solvent: An aprotic and preferably apolar solvent, with acetonitrile being a well-documented choice.

  • Temperature: Room temperature or slightly elevated (up to 50°C).

  • pH: Strictly neutral conditions, avoiding any acidic catalysts.

Q2: How can I characterize the hemiaminal, especially if it is transient?

A2: Stable hemiaminals can be characterized by standard spectroscopic methods:

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool to identify the characteristic signals of the hemiaminal, such as the methine proton and the carbon atom bonded to both the hydroxyl group and the nitrogen atom.

  • IR Spectroscopy: Look for the characteristic O-H and N-H stretching bands.

  • Mass Spectrometry (MS): To confirm the molecular weight of the hemiaminal.

  • X-ray Crystallography: If the hemiaminal is crystalline, this provides definitive structural proof.[3]

For transient hemiaminals, more advanced techniques may be necessary, such as low-temperature spectroscopy or in-situ monitoring of the reaction mixture by NMR.

Q3: Are there any known side products to be aware of other than the imine?

A3: While the main competing product is the imine (Schiff base), other side reactions can occur depending on the specific substrates and conditions. For instance, in broader 1,2,4-triazole synthesis, the formation of 1,3,4-oxadiazoles can be a competing pathway, especially when using hydrazides under certain conditions. While not directly a side product of hemiaminal formation itself, it highlights the possibility of alternative cyclization pathways under certain conditions. To minimize such side reactions, it is crucial to maintain anhydrous conditions and control the reaction temperature.

Data Presentation

Table 1: Influence of Substituents and Solvents on Hemiaminal vs. Imine Formation

Aldehyde SubstituentSolventPredominant ProductReference
Electron-withdrawing (e.g., -CN, -NO₂)Acetonitrile (aprotic)Hemiaminal[1][3]
Electron-donatingEthanol (protic, with acid catalyst)Imine (Schiff Base)[1][2]
Electron-withdrawing (e.g., -NO₂)Apolar Aprotic SolventsHigher Hemiaminal Yield[3]
Electron-withdrawing (e.g., -NO₂)Dipolar Aprotic SolventsLower Hemiaminal Yield[3]

Experimental Protocols

General Protocol for the Synthesis of Stable Hemiaminals from 4-Amino-1,2,4-triazole

This protocol is adapted from studies that successfully synthesized and isolated stable hemiaminals.[1]

Materials:

  • 4-amino-1,2,4-triazole

  • Substituted benzaldehyde (preferably with electron-withdrawing groups like cyano or nitro)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve equimolar amounts of 4-amino-1,2,4-triazole and the chosen formylbenzonitrile in acetonitrile.

  • Stir the reaction mixture on a magnetic stirrer for approximately 2 hours at room temperature. The temperature can be slightly increased up to 50°C if the reaction is sluggish.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the solvent to evaporate slowly in a fume hood.

  • Crystals of the hemiaminal product should form upon slow evaporation.

  • Filter the obtained crystals and wash them with a small amount of cold acetonitrile, followed by diethyl ether.

  • Air-dry the purified crystals.

  • Characterize the product using NMR, IR, and MS to confirm the formation of the hemiaminal.

Visualizations

Troubleshooting_Hemiaminal_Formation start Start: Reaction to form Hemiaminal issue Problem Encountered start->issue low_yield Low or No Yield issue->low_yield e.g., < 20% unstable Hemiaminal Unstable (Dehydrates to Imine) issue->unstable Imine is major product check_substituents Check Aldehyde Substituents low_yield->check_substituents check_conditions Review Reaction Conditions low_yield->check_conditions check_purity Verify Reagent Purity low_yield->check_purity unstable->check_substituents check_acid Check for Acid Traces unstable->check_acid check_temp_solvent Check Temperature & Solvent unstable->check_temp_solvent solution_ewg Solution: Use Aldehyde with Electron-Withdrawing Group check_substituents->solution_ewg Electron-donating group present solution_conditions Solution: Use Aprotic Solvent (e.g., ACN) Room Temp, Neutral pH check_conditions->solution_conditions Acidic pH, high temp, or protic solvent used solution_purify Solution: Purify Starting Materials check_purity->solution_purify Impurities suspected solution_neutralize Solution: Ensure Neutral Conditions check_acid->solution_neutralize Acid catalyst or impurity solution_low_temp Solution: Lower Temperature Use Aprotic Solvent check_temp_solvent->solution_low_temp High temp or protic solvent Reaction_Pathway cluster_conditions Favorable Conditions reactants 1,2,4-Triazole + Aldehyde/Ketone hemiaminal Hemiaminal (Intermediate) reactants->hemiaminal label_k1 k₁ imine Imine (Schiff Base) + H₂O hemiaminal->imine  -H₂O label_k_1 k₋₁ label_k2 k₂ cond1 Hemiaminal Formation: - Neutral pH - Aprotic Solvent - Low Temperature - Electron-Withdrawing Groups cond2 Imine Formation: - Acidic pH - Protic Solvent - High Temperature - Electron-Donating Groups

References

Technical Support Center: Catalyst Poisoning in 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during 1,2,3-triazole synthesis. The focus is on the two primary methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its reliability, but its efficiency can be severely hampered by catalyst poisoning, which primarily involves the deactivation of the active Cu(I) catalyst.

Troubleshooting Guide: Low or No Yield in CuAAC Reactions

This guide provides a systematic approach to diagnosing and resolving issues of low product yield, a common symptom of catalyst deactivation.

Q1: My CuAAC reaction has a very low yield or has failed completely. What are the most common causes related to the catalyst?

A1: When a CuAAC reaction fails, the primary suspects are the inactivation of the copper catalyst, issues with reagents, or suboptimal reaction conditions.[1] Key causes of catalyst inactivation include:

  • Oxidation of Catalyst: The active catalytic species is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

  • Catalyst Poisoning: Certain functional groups or impurities in the reaction mixture can act as poisons by strongly binding to the copper catalyst, rendering it inactive.[3][4]

  • Inhibitory Buffer Components: Some common laboratory buffers, such as Tris, can chelate the copper catalyst and inhibit its activity. High concentrations of chloride ions (>0.2 M) can also be problematic.[5][6]

Q2: I suspect my catalyst is being poisoned. What are the common culprits?

A2: Several classes of compounds are known to be potent poisons for copper catalysts in CuAAC reactions. These include:

  • Thiols: Compounds containing thiol groups (R-SH), such as dithiothreitol (DTT), β-mercaptoethanol, or cysteine residues in proteins, are strong inhibitors.[3][7] They bind tightly to the soft Cu(I) center, deactivating the catalyst.[7][8]

  • Chelating Agents: Multidentate ligands, such as ethylenediaminetetraacetic acid (EDTA) and even some buffers like Tris, can sequester the copper ion, preventing it from participating in the catalytic cycle.[3][5]

  • Amines and Other Nitrogenous Compounds: While some nitrogen-based ligands are essential for stabilizing the Cu(I) catalyst, other amines or nitrogen-containing heterocycles present as impurities can act as inhibitors.[9][10]

  • Substrate-Specific Sequestration: Some biomolecules, like proteins with histidine tags or nucleic acids, can sequester copper ions, effectively removing them from the reaction.[5]

Q3: How can I confirm if catalyst poisoning is the issue?

A3: A straightforward method is to run a control reaction. Use a simple, reliable alkyne (e.g., propargyl alcohol) and azide with your catalyst system.[5] If this control reaction works well, it suggests that your substrates or their purification buffer contain inhibitors. If the control reaction also fails, the issue may lie with the catalyst stock, ligand, or reducing agent.

Q4: What steps can I take to mitigate or prevent catalyst poisoning?

A4:

  • Purify Substrates: If you suspect impurities are the cause, purify your azide and alkyne starting materials. For biomolecules, buffer exchange into a non-chelating buffer (e.g., HEPES, phosphate) using size-exclusion chromatography or dialysis is crucial to remove inhibitors like thiols.[3]

  • Use Sacrificial Metals: Adding sacrificial metal ions like Zn(II) or Ni(II) can sometimes help by binding to the poisoning species, leaving the copper catalyst free to act.[5]

  • Increase Catalyst Concentration: In cases of suspected substrate sequestration, increasing the total concentration of the copper/ligand complex may overcome the inhibition.[5]

  • Optimize Ligand: Ensure you are using an appropriate stabilizing ligand like THPTA or TBTA, often at a 5:1 ligand-to-copper ratio, to protect the catalyst from both oxidation and some inhibitory interactions.[6]

Frequently Asked Questions (FAQs) - CuAAC

Q: Can I regenerate a poisoned copper catalyst? A: In a typical lab-scale reaction, the most common approach is not regeneration but rather preventing deactivation in the first place. If the catalyst has been oxidized to Cu(II), adding a fresh solution of a reducing agent like sodium ascorbate will regenerate the active Cu(I) in situ.[3] If poisoning is due to a tightly binding inhibitor, it is often more practical to add more of the copper/ligand complex to the reaction to overcome the inhibition.[3]

Q: Why is my reaction mixture turning green/blue? A: A green or blue color is indicative of the presence of Cu(II) ions, meaning your active Cu(I) catalyst has been oxidized. This is a clear sign that you need to add more reducing agent (e.g., sodium ascorbate) and take measures to exclude oxygen from your reaction.[6]

Q: What is the optimal order of reagent addition to prevent catalyst issues? A: A widely recommended procedure is to first premix the copper salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA). This allows the protective copper-ligand complex to form. This premix should then be added to the solution containing your azide and alkyne substrates, followed by the addition of a freshly prepared reducing agent to initiate the reaction.[11]

Quantitative Data on Catalyst Inhibition

The following table summarizes the impact of common inhibitors on CuAAC reaction efficiency. Note that the exact inhibitory concentrations can vary depending on the specific substrates, ligands, and reaction conditions.

Inhibitor ClassExample CompoundTypical Inhibitory ConcentrationEffect on Reaction
ThiolsDithiothreitol (DTT)Low millimolar (mM)Complete inhibition of reaction
Chelating BuffersTris>50 mMSignificant reduction in reaction rate
Chelating AgentsEDTAMicromolar (µM) to millimolar (mM)Strong inhibition by sequestering copper
HalidesChloride (Cl⁻)>200 mMCan compete for copper binding sites, slowing the reaction[6]
Experimental Protocols

Protocol 1: Purification of Thiol-Containing Proteins for CuAAC

This protocol is designed to remove common thiol-based inhibitors like DTT or β-mercaptoethanol from a protein sample before a click chemistry reaction.[3]

  • Materials:

    • Protein sample in a buffer containing thiols.

    • Size-Exclusion Chromatography (SEC) desalting column (e.g., PD-10).

    • CuAAC-compatible buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4).

  • Procedure:

    • Equilibrate the SEC column with 5-10 column volumes of the CuAAC-compatible buffer.

    • Load the protein sample onto the column according to the manufacturer's instructions.

    • Elute the protein with the CuAAC-compatible buffer.

    • Collect the fractions containing the purified protein.

    • The protein is now in a thiol-free buffer and ready for the CuAAC reaction.

Protocol 2: General Procedure for a Small-Scale CuAAC Reaction

This protocol provides a starting point for a typical bioconjugation reaction.[11][12]

  • Stock Solutions:

    • 20 mM CuSO₄ in water.

    • 100 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (must be prepared fresh).

    • Azide and alkyne substrates at appropriate concentrations in a compatible buffer.

  • Procedure (for a 100 µL final volume):

    • In a microcentrifuge tube, combine the azide and alkyne substrates in buffer.

    • Prepare the catalyst premix: In a separate tube, add 1 µL of 20 mM CuSO₄ to 2 µL of 100 mM THPTA. Mix gently. (This creates a 1:5 copper to ligand ratio).

    • Add the 3 µL of the catalyst premix to the reaction tube containing the substrates.

    • To initiate the reaction, add 10 µL of freshly prepared 100 mM sodium ascorbate solution.

    • Incubate the reaction at room temperature, protected from light if using fluorescent reagents. Monitor progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

Visualizations

CuAAC_Poisoning_Pathway cluster_active Active Cycle cluster_inactive Inactive States Cu(I) Cu(I) Active Cu(II) Cu(II) Inactive Cu(I)->Cu(II) Oxidation Chelated_Cu Chelated Cu(I) Inhibited Cu(I)->Chelated_Cu Cu(II)->Cu(I) Reduction Oxygen Oxygen Oxygen->Cu(I) Poisons Thiols (R-SH) Chelators (EDTA, Tris) Poisons->Chelated_Cu Sequestration Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(II)

Caption: Primary pathways of copper catalyst deactivation in CuAAC reactions.

Troubleshooting_Workflow Start Low or No Yield in CuAAC Reaction Check_Catalyst Is the catalyst active? (Check for blue/green color) Start->Check_Catalyst Check_Poisons Are poisons present in substrates? Check_Catalyst->Check_Poisons No (Solution is clear) Solution_Catalyst Add fresh reducing agent (NaAsc). Degas solvents. Use ligand. Check_Catalyst->Solution_Catalyst Yes (Solution is colored) Check_Reagents Are reagents of good quality? Check_Poisons->Check_Reagents No Solution_Poisons Purify substrates (SEC, dialysis). Use non-chelating buffers. Check_Poisons->Solution_Poisons Yes Solution_Reagents Use high-purity reagents. Prepare fresh NaAsc solution. Check_Reagents->Solution_Reagents No Success Reaction Successful Check_Reagents->Success Yes Solution_Catalyst->Success Solution_Poisons->Success Solution_Reagents->Success

Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.

Section 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC provides a complementary method to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles and allowing the use of internal alkynes.[2][13] However, ruthenium catalysts have their own sensitivities.

Troubleshooting Guide: Low Yield in RuAAC Reactions

Q1: My RuAAC reaction is performing poorly. What are the common causes?

A1: Low yields in RuAAC can often be traced back to several factors:

  • Catalyst Choice and Activity: Not all ruthenium complexes are equally effective. CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used, but their activity can be highly solvent-dependent, with DMF often being a superior choice.[13][14]

  • Substrate Suitability: Aryl azides can be particularly challenging substrates, sometimes leading to low yields and byproduct formation with certain catalyst systems.[13] Similarly, some substrates can deactivate the catalyst; for instance, propargylic alcohols have been reported to be problematic.[15]

  • Reaction Conditions: RuAAC reactions are often more sensitive to reaction conditions than CuAAC. They are typically conducted at elevated temperatures, and sometimes under microwave irradiation to improve yields and shorten reaction times.[13] The reaction is also sensitive to air and moisture.[16]

Q2: Are there known poisons for ruthenium catalysts in this reaction?

A2: While the literature on specific poisons for RuAAC is less extensive than for CuAAC, general principles of organometallic catalysis apply.

  • Strong Coordinating Ligands: Substrates or impurities containing functional groups that can coordinate strongly to the ruthenium center (e.g., some phosphines, thiols, or other soft Lewis bases) can inhibit catalysis by occupying coordination sites.

  • Oxidants: Ruthenium catalysts can be sensitive to oxidative conditions, although the specific mechanisms are complex and depend on the catalyst's oxidation state in the catalytic cycle.

  • Protic Solvents: Protic solvents are generally not suitable for RuAAC, as they can lead to low yields and the formation of byproducts.[15]

Q3: How can I improve the yield of a struggling RuAAC reaction?

A3:

  • Catalyst and Solvent Screening: If you are using CpRuCl(PPh₃)₂, consider switching to [CpRuCl]₄, especially for difficult substrates like aryl azides.[13] Screen different solvents, with a particular focus on DMF.[13]

  • Elevated Temperature/Microwave: Many RuAAC reactions benefit significantly from heating, often between 80-110 °C.[13][17] Microwave irradiation can further enhance reaction rates and yields.[13]

  • Inert Atmosphere: Given the sensitivity of ruthenium catalysts to air, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential deactivation.[16]

  • Substrate Modification: If a particular functional group on your substrate is suspected of causing catalyst deactivation (e.g., a free alcohol), it may be necessary to protect that group before the cycloaddition reaction.[15]

Frequently Asked Questions (FAQs) - RuAAC

Q: Can I use internal alkynes in my RuAAC reaction? A: Yes, a significant advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[14][18] This is a key difference from the standard CuAAC protocol, which is generally limited to terminal alkynes.[16]

Q: What is the mechanism of the RuAAC reaction? A: The proposed mechanism for RuAAC is distinct from CuAAC. It is believed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[14] This is followed by reductive elimination, which forms the triazole product and regenerates the active catalyst. The rate-determining step is thought to be the reductive elimination.[14][18]

Visualizations

RuAAC_Mechanism Catalyst [Cp*RuCl] Intermediate Ruthenacycle Intermediate Catalyst->Intermediate + Alkyne + Azide Alkyne R1-C≡C-R2 Alkyne->Intermediate Azide R3-N3 Azide->Intermediate Product 1,5-Triazole Product Intermediate->Product Reductive Elimination Product->Catalyst Regenerates Catalyst

Caption: Simplified mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Substituted 4-Formyl-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-substituted 4-formyl-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide array of bioactive molecules. The choice of synthetic route to this key building block can significantly impact overall research and development timelines and costs. This guide provides an objective comparison of four prominent methods for the synthesis of 1-substituted 4-formyl-1,2,3-triazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Two-Step Synthesis via CuAAC and Oxidation

This classical and widely adopted method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of an organic azide with propargyl alcohol to form a 4-(hydroxymethyl)-1,2,3-triazole intermediate. Subsequent oxidation of the primary alcohol yields the desired 4-formyl-1,2,3-triazole.

Experimental Workflow:

cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Oxidation Organic Azide Organic Azide CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate) Organic Azide->CuAAC Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->CuAAC 4-Hydroxymethyl-1,2,3-triazole 4-Hydroxymethyl-1,2,3-triazole CuAAC->4-Hydroxymethyl-1,2,3-triazole Oxidation Oxidation (e.g., MnO2, CrO3, DMP, Swern) 4-Hydroxymethyl-1,2,3-triazole->Oxidation 1-Substituted 4-Formyl-1,2,3-triazole 1-Substituted 4-Formyl-1,2,3-triazole Oxidation->1-Substituted 4-Formyl-1,2,3-triazole

Caption: Workflow for the two-step synthesis via CuAAC and oxidation.

A variety of oxidizing agents can be employed, each with its own advantages and disadvantages in terms of reactivity, selectivity, and reaction conditions.

Oxidizing AgentTypical Solvent(s)Temperature (°C)Reaction Time (h)Yield (%)Notes
Manganese Dioxide (MnO₂) Dichloromethane, Chloroform, AcetoneRoom Temp. - Reflux2 - 4860 - 95Heterogeneous, requires excess reagent, generally mild conditions.
Chromium Trioxide (CrO₃) Acetone, Dichloromethane0 - Room Temp.1 - 670 - 90Strong oxidant, can be toxic, requires careful handling.
Dess-Martin Periodinane (DMP) Dichloromethane, ChloroformRoom Temp.1 - 485 - 98Mild, high-yielding, but the reagent is expensive and shock-sensitive.
Swern Oxidation Dichloromethane-78 to Room Temp.1 - 380 - 95Mild, avoids heavy metals, but requires cryogenic conditions and produces a foul odor.

Method 2: Tandem Acetal Cleavage/CuAAC Reaction

This streamlined approach combines the deprotection of an acetal-protected propargyl aldehyde with the CuAAC reaction in a one-pot tandem process. This method avoids the isolation of the intermediate alcohol and the subsequent oxidation step, making it more efficient.

Experimental Workflow:

Organic Azide Organic Azide Tandem_Reaction Tandem Reaction (CuSO4, Na-Ascorbate, t-BuOH/H2O) Organic Azide->Tandem_Reaction Propargyl Aldehyde Acetal Propargyl Aldehyde Acetal Propargyl Aldehyde Acetal->Tandem_Reaction 1-Substituted 4-Formyl-1,2,3-triazole 1-Substituted 4-Formyl-1,2,3-triazole Tandem_Reaction->1-Substituted 4-Formyl-1,2,3-triazole

Caption: Workflow for the tandem acetal cleavage/CuAAC synthesis.

This method has been shown to be effective for a range of substituted aryl azides, providing good to excellent yields under mild conditions.

1-Substituent (from Aryl Azide)Yield (%)
4-Nitrophenyl95
4-Bromophenyl89
4-Chlorophenyl85
Phenyl82
4-Methylphenyl78
4-Methoxyphenyl75

Method 3: One-Pot Synthesis from 3-Dimethylaminoacrolein

This innovative, metal-free approach proceeds through a 1-(4-nitrophenyl)-4-formyl-1H-1,2,3-triazole (FNPT) intermediate, which is synthesized from commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide. The FNPT can then be reacted with various primary amines in a one-pot fashion to yield the desired 1-alkyl-4-formyl-1,2,3-triazoles, cleverly avoiding the handling of potentially explosive low-molecular-weight alkyl azides.[1]

Experimental Workflow:

cluster_0 FNPT Synthesis cluster_1 One-Pot Amine Exchange 3-Dimethylaminoacrolein 3-Dimethylaminoacrolein Cycloaddition Cycloaddition 3-Dimethylaminoacrolein->Cycloaddition 4-Nitrophenyl Azide 4-Nitrophenyl Azide 4-Nitrophenyl Azide->Cycloaddition FNPT 1-(4-Nitrophenyl)-4-formyl- 1H-1,2,3-triazole (FNPT) Cycloaddition->FNPT Amine_Exchange Imine Formation, Cornforth Rearrangement, Hydrolysis FNPT->Amine_Exchange Primary Amine Primary Amine Primary Amine->Amine_Exchange 1-Alkyl-4-formyl-1,2,3-triazole 1-Alkyl-4-formyl-1,2,3-triazole Amine_Exchange->1-Alkyl-4-formyl-1,2,3-triazole

Caption: Workflow for the one-pot synthesis from 3-dimethylaminoacrolein.

This method is particularly advantageous for the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles and demonstrates excellent yields.[1]

1-Substituent (from Primary Amine)SolventTemperature (°C)Reaction Time (h)Yield (%)
HexyliPrOH801694
MethyliPrOH801682
BenzyliPrOH801696
Allyl1,4-Dioxane1001695
2,2-DimethoxyethyliPrOH801693

Method 4: Direct C-H Formylation with DMSO

A more recent development is the direct, metal-free C-H formylation of 1,4-disubstituted 1,2,3-triazoles using dimethyl sulfoxide (DMSO) as both the formylating agent and the solvent. This method is particularly effective for phenolated 1,2,3-triazoles, where the hydroxyl group and the triazole ring cooperatively direct the regioselective formylation.

Logical Relationship:

Substrate Phenolated 1,4-disubstituted 1,2,3-triazole Condition Metal-free High Temperature Substrate->Condition Reagent DMSO (Solvent & Formyl Source) Reagent->Condition Product Regioselective Formylated Product Condition->Product

Caption: Logical relationship for the direct C-H formylation with DMSO.

This approach offers a "greener" alternative by avoiding metal catalysts and is compatible with a variety of functional groups.

4-Substituent of Triazole1-Aryl SubstituentTemperature (°C)Reaction Time (h)Yield (%)
Phenyl2-Hydroxyphenyl1404885
4-Chlorophenyl2-Hydroxyphenyl1404882
4-Methylphenyl2-Hydroxyphenyl1404888
Cyclopropyl2-Hydroxyphenyl1404870

Experimental Protocols

Method 1: Two-Step Synthesis via CuAAC and Oxidation

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) To a solution of the organic azide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of t-BuOH and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting materials. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 1-substituted-4-(hydroxymethyl)-1,2,3-triazole.

Step 2: Oxidation with Manganese Dioxide To a solution of the 1-substituted-4-(hydroxymethyl)-1,2,3-triazole (1.0 mmol) in dichloromethane (20 mL) is added activated manganese dioxide (10.0 mmol). The resulting suspension is stirred vigorously at room temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with dichloromethane. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the 1-substituted 4-formyl-1,2,3-triazole.

Method 2: Tandem Acetal Cleavage/CuAAC Reaction

In a round-bottom flask, the aryl azide (1.0 mmol), propargyl aldehyde diethyl acetal (1.2 mmol), sodium ascorbate (0.4 mmol), and copper(II) sulfate pentahydrate (0.2 mmol) are combined in a 1:1 mixture of t-BuOH and water (10 mL). The reaction mixture is stirred at room temperature for 24 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to give the desired 1-aryl-4-formyl-1,2,3-triazole.

Method 3: One-Pot Synthesis from 3-Dimethylaminoacrolein

Synthesis of 1-(4-nitrophenyl)-4-formyl-1H-1,2,3-triazole (FNPT) A solution of 4-nitrophenyl azide (1.0 eq) and 3-(dimethylamino)acrolein (1.1 eq) in toluene is heated at 80 °C for 16 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with cold toluene, and dried under vacuum to afford FNPT as a solid.[1]

One-Pot Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles To a solution of FNPT (1.0 mmol) in isopropanol (5 mL) is added the primary amine (1.1 mmol). The reaction mixture is stirred at 80 °C for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to provide the 1-alkyl-4-formyl-1,2,3-triazole.[1]

Method 4: Direct C-H Formylation with DMSO

A solution of the phenolated 1,4-disubstituted 1,2,3-triazole (1.0 mmol) in DMSO (5 mL) is heated at 140 °C for 48 hours in a sealed tube. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the formylated product.

References

A Comparative Guide to the Biological Activity of 1-Benzyl-1H-1,2,3-triazole Derivatives and Other Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 1-Benzyl-1H-1,2,3-triazole and other triazole compounds, focusing on their anticancer and antimicrobial properties. While specific quantitative biological activity data for 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde was not available in the reviewed literature, this guide focuses on its closely related derivatives, offering valuable insights into the structure-activity relationships within this chemical class. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

Anticancer Activity of 1-Benzyl-1H-1,2,3-triazole Derivatives and Other Triazoles

Derivatives of 1-benzyl-1H-1,2,3-triazole have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 1-benzyl-1H-1,2,3-triazole derivatives and other triazole compounds against different cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1-Benzyl-1H-1,2,3-triazole Derivatives
N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamideMCF-70.046Doxorubicin-
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamideMCF-70.56Doxorubicin-
Other Triazole Derivatives
1,2,3-Triazole-containing chalcone derivativeA5498.67Doxorubicin3.24
1,2,3-Triazole-containing coumarin derivativeA5492.97Cisplatin24.15
Phosphonate 1,2,3-triazole derivativeHT-108015.13Doxorubicin4.96
Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which several 1-benzyl-1,2,3-triazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. This disruption of the microtubule network leads to mitotic arrest, primarily in the G2/M phase of the cell cycle, and subsequently induces apoptosis.

Triazole 1-Benzyl-1,2,3-triazole Derivative Tubulin β-Tubulin Triazole->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Instability Polymerization->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Anticancer mechanism of 1-benzyl-1,2,3-triazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of triazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triazole compounds and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Treat cells with triazole compounds A->B C Add MTT solution B->C D Incubate C->D E Add solubilizing agent D->E F Read absorbance E->F

Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial and Antifungal Activity

Quantitative Comparison of Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 1-benzyl-1H-1,2,3-triazole derivatives and other triazole compounds. A lower MIC value indicates greater antimicrobial or antifungal potency.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-Benzyl-1H-1,2,3-triazole Derivatives
1-Benzyl-1H-1,2,3-triazole-4-carboxamide derivative (5a)Cryptococcus neoformans>32 (22.35% inhibition)Amphotericin B-
1-Benzyl-1H-1,2,3-triazole-4-carboxamide derivative (5h)Candida albicans>32 (17.70% inhibition)Amphotericin B-
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanolStaphylococcus aureus50-200Gentamicin-
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-olEscherichia coli>400Gentamicin-
Other Triazole Derivatives
FluconazoleCandida albicans0.25-1024--
ItraconazoleAspergillus fumigatus0.25-8--
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The triazole compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Reading Results: The wells are visually inspected for turbidity. The lowest concentration showing no visible growth is recorded as the MIC.

A Prepare serial dilutions of triazole compound B Inoculate with microbial suspension A->B C Incubate B->C D Observe for growth (turbidity) C->D E Determine MIC D->E

Workflow for MIC determination by broth microdilution.

Conclusion

While direct biological activity data for this compound remains elusive in the current literature, the extensive research on its derivatives highlights the significant potential of the 1-benzyl-1,2,3-triazole scaffold in the development of novel therapeutic agents. The data presented in this guide demonstrates that modifications to the 4-position of the triazole ring can lead to potent anticancer and antimicrobial compounds. The primary mechanism of anticancer action for many of these derivatives appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further investigation into the specific biological activities of the parent carbaldehyde and the continued exploration of its derivatives are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

A Comparative Spectroscopic Guide to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives. The data presented is intended to aid in the structural elucidation and characterization of this important class of heterocyclic compounds, which are valuable intermediates in medicinal chemistry and drug discovery. The guide includes tabulated spectroscopic data for easy comparison, detailed experimental protocols for key analytical techniques, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These compounds are compared with other 4-substituted-1-benzyl-1H-1,2,3-triazoles to highlight the influence of the C4-substituent on the spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound/DerivativeTriazole H-5Aldehyde CHOBenzyl CH₂Aromatic ProtonsOther SignalsReference
This compound8.28 (s, 1H)10.14 (s, 1H)5.63 (s, 2H)7.42-7.35 (m, 5H)[1]
1-(p-Tolyl)-1H-1,2,3-triazole-4-carbaldehyde8.71 (s, 1H)10.08 (s, 1H)-7.82 (d, 2H), 7.35 (d, 2H)2.42 (s, 3H, CH₃)[1]
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde9.75 (s, 1H)10.12 (s, 1H)-8.45 (d, 2H), 8.28 (d, 2H)[1]
1-Benzyl-4-phenyl-1H-1,2,3-triazole7.66 (s, 1H)-5.58 (s, 2H)7.79-7.81 (m, 2H), 7.30-7.42 (m, 8H)[2]
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole7.62 (s, 1H)-5.58 (s, 2H)7.67-7.69 (m, 2H), 7.36-7.41 (m, 3H), 7.30-7.32 (m, 2H), 7.21 (d, 2H)2.36 (s, 3H, CH₃)[2]
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole7.58 (s, 1H)-5.57 (s, 2H)7.70-7.74 (m, 2H), 7.37-7.39 (m, 3H), 7.30-7.32 (m, 2H), 6.92-6.94 (m, 2H)3.83 (s, 3H, OCH₃)[2]
1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole7.69 (s, 1H)-5.57 (s, 2H)7.74 (d, 2H), 7.40-7.29 (m, 7H)[3]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound/DerivativeTriazole C-4Triazole C-5Aldehyde C=OBenzyl CH₂Aromatic CarbonsOther SignalsReference
This compound147.7126.8184.954.5133.9, 129.3, 129.1, 128.3[1]
1-(p-Tolyl)-1H-1,2,3-triazole-4-carbaldehyde147.1128.5185.0-139.8, 132.0, 130.4, 120.721.1 (CH₃)[1]
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde147.8126.8184.9-147.3, 140.2, 125.5, 121.4[1]
1-Benzyl-4-phenyl-1H-1,2,3-triazole148.1119.5-54.1134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6[2]
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole148.1119.3-54.1137.9, 134.7, 129.4, 129.0, 128.6, 127.9, 127.621.3 (CH₃)[2]
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole148.0118.7-54.1159.2, 134.7, 129.0, 128.6, 128.0, 126.9, 123.2, 114.155.2 (OCH₃)[2]
1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole147.0119.0-54.0134.0, 133.0, 129.2, 129.1, 129.0, 128.8, 128.1, 126.0[3]

Table 3: IR and Mass Spectrometry Data

Compound/DerivativeKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)Reference
This compoundNot explicitly found[M+H]⁺: 188.0818[4]
1-Benzyl-4-phenyl-1H-1,2,3-triazole3133, 1496, 1455, 1218, 1073, 764, 695M⁺: 235.13, [M+H]⁺: 236.13[2][3]
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole3125, 1517, 1455, 1219, 1045, 819, 698M⁺: 249.14, [M+H]⁺: 250.15[2][3]
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole3120, 1614, 1519, 1456, 1250, 1178, 1031, 834, 697M⁺: 265.13, [M+H]⁺: 266.13[2][3]
1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazoleNot explicitly foundM⁺: 269.09, M+2: 271[3]

Table 4: UV-Vis Spectroscopic Data

Compound/Derivativeλmax (nm)SolventReference
1H-1,2,3-triazole (unsubstituted)~210Gas Phase[5]
General 1,2,3-Triazole Derivativesπ → π* transitions typically in the 200-240 nm range.Various[6]
This compound DerivativesSpecific data not found in the searched literature.--

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized from common practices reported in the literature for the analysis of 1,2,3-triazole derivatives.[2][3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the triazole derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used for solid or liquid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A typical resolution is 4 cm⁻¹, and multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as the C=O stretch of the aldehyde, C=C and C-H stretches of the aromatic rings, and vibrations of the triazole ring.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for these types of compounds, often in positive ion mode. Electron ionization (EI) can also be used, particularly with GC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is preferred to determine the exact mass and elemental composition.

  • Data Interpretation: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the triazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and, if possible, the molar absorptivity (ε). The observed transitions are typically π → π*.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a newly synthesized this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and protocols for the analysis of this compound derivatives. It is important to note that specific spectral values may vary slightly depending on the instrumentation, solvent, and experimental conditions. Researchers are encouraged to use this guide as a reference and to perform their own detailed analyses for unambiguous structural confirmation.

References

X-ray Crystallography Validation of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive structural elucidation of novel compounds is paramount. While various analytical techniques provide valuable insights, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of molecular structure. This guide provides a comparative analysis of the structural features of 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde, drawing upon crystallographic data from closely related analogs to infer and understand its probable solid-state conformation.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of structurally similar compounds provides a robust framework for comparison. This guide will leverage data from published crystal structures of related 1,2,3-triazole derivatives to highlight key structural parameters and provide a comprehensive understanding of this important molecular scaffold.

Comparative Crystallographic Data

To understand the likely structural characteristics of this compound, we can examine the crystallographic data of two closely related compounds: 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . These molecules share the core benzyl and triazole moieties, offering valuable insights into bond angles, lengths, and dihedral angles.

Parameter4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole[1]1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid[2]This compound (Predicted)
Crystal System MonoclinicMonoclinicNot Determined
Space Group P2₁/cP2₁/cNot Determined
Dihedral Angle (Triazole-Benzyl) 83.23(10)°76.47(10)°Expected to be in a similar range, likely indicating a non-planar relationship between the two rings.
Key Bond Lengths (Å) C-N (triazole-benzyl): Not specifiedC-N (triazole-benzyl): Not specifiedNot Determined
C=O (carbaldehyde): Not applicableC=O (carboxylic acid): Not specifiedExpected to be in the typical range for an aldehyde C=O bond (~1.21 Å).
Key Bond Angles (°) Not specifiedNot specifiedNot Determined

The data from these related structures consistently show a significant dihedral angle between the triazole and benzyl rings, suggesting that the two planes are nearly perpendicular. This twisted conformation is a critical feature that influences the molecule's overall shape and potential intermolecular interactions.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction follows a well-established protocol. The methodology described for the analysis of the comparative compounds provides a standard workflow.

1. Synthesis and Crystallization: The initial step involves the synthesis of the target compound. For the comparative example, 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, crystals suitable for X-ray analysis were obtained through slow evaporation from an ethyl acetate/n-hexane solution.[1] This is a common technique to encourage the formation of high-quality single crystals.

2. Data Collection: A single crystal of appropriate size and quality is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Workflow for X-ray Crystallographic Validation

The process of validating a chemical structure using X-ray crystallography can be visualized as a sequential workflow, from synthesis to final data deposition.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Slow Evaporation, etc. Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Refinement->Validation Deposition Deposition Validation->Deposition Deposition (e.g., CCDC)

Caption: Workflow for Structure Validation by X-ray Crystallography.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of closely related structures provides strong evidence for its likely conformation. The significant dihedral angle between the benzyl and triazole rings is a recurring motif, suggesting a non-planar molecular geometry. The experimental protocols outlined herein represent the standard methodology required to obtain a high-resolution crystal structure. For researchers in medicinal chemistry and materials science, obtaining such crystallographic data is a critical step in understanding structure-activity relationships and designing next-generation molecules.

References

A Comparative Guide to Catalysts for 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,3-triazoles via the azide-alkyne cycloaddition reaction is a cornerstone of modern chemistry, with wide-ranging applications in drug discovery, bioconjugation, and materials science. The choice of catalyst is paramount, dictating the regioselectivity, efficiency, and substrate scope of this powerful transformation. This guide provides an objective comparison of the performance of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The efficiency of 1,2,3-triazole synthesis is highly dependent on the chosen catalyst. Copper, ruthenium, and silver-based catalysts are the most prevalent, each offering distinct advantages in terms of regioselectivity and reaction conditions. Metal-free approaches, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), have also emerged as powerful alternatives, especially in biological applications where metal toxicity is a concern.

The following tables summarize the performance of various catalysts for the synthesis of 1,2,3-triazoles based on a model reaction between a representative azide and alkyne.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)RegioselectivityTONTOF (h⁻¹)
CuSO₄·5H₂O / Sodium Ascorbate1-5t-BuOH/H₂O (1:1)Room Temp1-12 h90-981,4-disubstitutedUp to 91,500[1]Up to 14,800[1]
CuI1-10THF, DMF, or H₂ORoom Temp - 700.5-24 h85-951,4-disubstituted~20,000 (solvent-free)[2]Not Reported
Cu/Fe bimetallic nanoparticlesNot specifiedNot specifiedRoom TempHigh efficiencyHigh1,4-disubstitutedNot ReportedNot Reported
[Cu(IPr)Cl]10neatRoom Temp24 h761,4-disubstitutedNot ReportedNot Reported

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)RegioselectivityTONTOF (h⁻¹)
[CpRuCl(PPh₃)₂]1-5Benzene, Toluene, or DMF25-1000.5-24 h80-951,5-disubstitutedNot ReportedNot Reported
[CpRuCl(COD)]1-5DCE or THF25-600.5-4 h90-921,5-disubstitutedNot ReportedNot Reported
[Cp*RuCl]₄10DMF110 (MW)20 min731,5-disubstitutedNot ReportedNot Reported

Table 3: Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)RegioselectivityTONTOF (h⁻¹)
AgCl10H₂ORoom Temp4-6 h871,4-disubstitutedNot ReportedNot Reported
AgNO₃10THF604-6 hLower than AgCl1,4-disubstitutedNot ReportedNot Reported
AgN(CN)₂Not specifiedNot specifiedRoom TempNot specifiedGood1,4-disubstitutedNot ReportedNot Reported

Table 4: Metal-Free Azide-Alkyne Cycloaddition

Reaction TypeAlkyneSolventTemperature (°C)TimeYield (%)Regioselectivity
Thermal CycloadditionElectron-deficient alkyneDMSO25-100hours to daysModerate to highMixture of 1,4 and 1,5
Strain-Promoted (SPAAC)CyclooctyneVarious (biocompatible)Room Tempminutes to hoursHighMixture of regioisomers

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ reduction of copper(II) sulfate.

Materials:

  • Azide (1.0 equivalent)

  • Terminal alkyne (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1 mol%)

  • Sodium ascorbate (5 mol%)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous EDTA solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the azide and the terminal alkyne in a 1:1 mixture of t-BuOH and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Add an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[4]

This protocol details the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.

Materials:

  • Azide (1.0 equivalent)

  • Terminal alkyne (1.05 equivalents)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]) (1 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the azide and the terminal alkyne in anhydrous and degassed DCE.

  • In a separate vial, dissolve the [Cp*RuCl(COD)] catalyst in a small amount of anhydrous and degassed DCE.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 45-60 °C and stir. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 4 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature and add silica gel.

  • Remove the solvent by rotary evaporation.

  • The resulting powder is placed on a silica gel column and flushed with ethyl acetate.

  • The collected filtrate is concentrated under reduced pressure.

  • The crude product is triturated with hexanes, filtered, and dried under vacuum to afford the pure 1,5-disubstituted 1,2,3-triazole.

  • Characterize the product by NMR, IR, and high-resolution mass spectrometry (HRMS).[4]

Protocol 3: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)[6]

This protocol describes a typical procedure for the silver-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.2 equivalents)

  • Terminal alkyne (1.0 equivalent)

  • Silver chloride (AgCl) (10 mol%)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend the azide, terminal alkyne, and AgCl in water.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[5]

  • Upon completion, extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product is often obtained in high purity without the need for column chromatography.[6]

  • Characterize the final product by NMR and mass spectrometry.[7]

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow for catalyst screening.

Catalytic_Cycles Catalytic Cycles for 1,2,3-Triazole Synthesis cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Cu_I Cu(I) Catalyst Alkyne_Cu Copper-Acetylide Intermediate Cu_I->Alkyne_Cu + Alkyne - H⁺ Azide_Complex Azide Coordination Alkyne_Cu->Azide_Complex + Azide Metallacycle_Cu Six-membered Copper Metallacycle Azide_Complex->Metallacycle_Cu Triazolide_Cu Copper Triazolide Metallacycle_Cu->Triazolide_Cu Triazolide_Cu->Cu_I Regeneration Product_1_4 1,4-Disubstituted Triazole Triazolide_Cu->Product_1_4 + H⁺ Ru_II [Cp*RuCl] Catalyst Activated_Ru Activated Ruthenium Complex Ru_II->Activated_Ru + Alkyne + Azide Metallacycle_Ru Ruthenacycle Intermediate Activated_Ru->Metallacycle_Ru Oxidative Coupling Metallacycle_Ru->Ru_II Regeneration Product_1_5 1,5-Disubstituted Triazole Metallacycle_Ru->Product_1_5 Reductive Elimination

Caption: Comparative catalytic cycles for CuAAC and RuAAC.

Experimental_Workflow start Start: Catalyst Screening reagents Prepare Stock Solutions (Azide, Alkyne, Catalysts) start->reagents reaction_setup Set up Parallel Reactions (Varying Catalysts, Solvents, Temperatures) reagents->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction_setup->monitoring workup Quench and Work-up Reactions monitoring->workup purification Purify Products (Column Chromatography, Recrystallization) workup->purification characterization Characterize Products (NMR, MS, IR) purification->characterization analysis Analyze Data (Yield, Purity, Regioselectivity) characterization->analysis conclusion Select Optimal Catalyst and Conditions analysis->conclusion

Caption: General experimental workflow for catalyst screening.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents.[1] 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[][3] Its purity is paramount for its intended biological or chemical applications.

This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized this compound. A comprehensive purity assessment strategy employs a combination of chromatographic and spectroscopic methods to identify and quantify the target compound and any potential impurities, such as unreacted starting materials, by-products, or degradation products.[1]

Potential Impurities in Synthesis

The synthesis of this compound, often achieved via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), can introduce several potential impurities.[4][5] Understanding these is key to selecting appropriate analytical methods. Common impurities may include:

  • Starting Materials: Unreacted benzyl azide and propargyl aldehyde (or its synthetic equivalent).

  • By-products: Homocoupling products of the alkyne starting material.

  • Regioisomers: Formation of the 1,5-disubstituted triazole isomer instead of the desired 1,4-isomer, although copper catalysis typically favors the 1,4-isomer.[6]

  • Degradation Products: Oxidation of the aldehyde group to the corresponding carboxylic acid, which can be accelerated by exposure to air.[7]

General Workflow for Purity Assessment

The process of verifying the purity of a synthesized compound follows a logical progression from initial qualitative checks to rigorous quantitative analysis. This workflow ensures that the synthesized compound meets the necessary specifications for further research and development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Quantitative Purity Determination Synthesis Synthesized Product TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Initial Checks MP Melting Point Analysis Synthesis->MP Initial Checks NMR_H ¹H NMR Spectroscopy TLC->NMR_H Proceed if single spot MP->NMR_H Proceed if sharp m.p. NMR_C ¹³C NMR Spectroscopy NMR_H->NMR_C Structural Info MS Mass Spectrometry (MS) NMR_H->MS Structural Info FTIR FT-IR Spectroscopy NMR_H->FTIR Structural Info HPLC HPLC-UV NMR_H->HPLC Quantitative Analysis qNMR Quantitative NMR (qNMR) NMR_H->qNMR Quantitative Analysis GC GC-MS (if applicable) NMR_H->GC Quantitative Analysis

Caption: General workflow for purity assessment of synthesized compounds.

Comparison of Key Analytical Techniques

A multi-faceted approach is recommended for the robust assessment of purity. While techniques like melting point determination and TLC provide preliminary indications, chromatographic and spectroscopic methods are required for definitive quantitative analysis.

Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.High sensitivity and resolution, widely applicable, excellent for quantification.Requires a chromophore for UV detection, can be destructive.
qNMR Nuclear spin resonance in a magnetic field.Absolute purity determination, structural confirmation, impurity identification.Non-destructive, provides structural information, highly accurate with an internal standard.Lower sensitivity than HPLC, requires a pure internal standard, can be complex to set up.
GC-MS Separation of volatile compounds followed by mass analysis.Detection of volatile impurities, molecular weight confirmation.Excellent for separating volatile and thermally stable compounds.[7]The target compound may have limited thermal stability, leading to degradation.[7]
LC-MS HPLC separation coupled with mass spectrometry detection.Purity assessment, molecular weight confirmation, impurity identification.Combines the separation power of HPLC with the identification capabilities of MS.[8]Higher cost and complexity compared to HPLC-UV.
FT-IR Absorption of infrared radiation by molecular vibrations.Functional group identification (e.g., C=O, C-N, N=N).Fast, non-destructive, good for confirming the presence of key functional groups.Not suitable for quantification, provides limited information on overall purity.
Melting Point Temperature at which a solid becomes a liquid.Indication of purity; pure compounds have a sharp melting point.[9]Simple, fast, and inexpensive preliminary check.[8]Insensitive to small amounts of impurities, not quantitative.[10]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 50 µg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

G Sample Sample Prep (50 µg/mL in ACN) HPLC HPLC System (C18 Column) Sample->HPLC Separation Gradient Elution (H₂O/ACN) HPLC->Separation Detection UV Detector (254 nm) Separation->Detection Result Chromatogram (% Area Purity) Detection->Result

Caption: Workflow for HPLC purity analysis.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a known proton signal from the analyte with that of a certified internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Internal Standard: A high-purity standard with a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone). The standard must be accurately weighed.

  • Solvent: A deuterated solvent in which both the analyte and standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized compound.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the relevant protons to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is best suited for identifying volatile impurities. Its applicability to the target compound must be verified, as thermal degradation of the aldehyde or triazole moiety is possible.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A low-to-mid polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection: Split mode (e.g., 50:1 split ratio) at an inlet temperature of 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Data Analysis: Identify peaks by comparing their mass spectra to libraries (e.g., NIST). Assess purity based on the relative peak areas, but be cautious as response factors can vary significantly.

Comparative Performance Data

The following table presents hypothetical data from the analysis of a synthesized batch of this compound, comparing the results from different techniques.

Parameter HPLC-UV qNMR GC-MS
Purity (%) 99.2% (by area)98.9% (± 0.3%)Not quantifiable due to peak tailing and minor degradation peak
Detected Impurities - Unidentified peak at RRT 0.85 (0.3%)- Benzyl Azide (0.2%)- Carboxylic Acid (0.3%)- Benzyl Azide (0.25%)- Carboxylic Acid (0.35%)- Solvent (DMSO)- Benzyl Azide- Unidentified low MW impurity
Limit of Detection (LOD) ~0.01%~0.1%~0.05% (for volatile impurities)
Limit of Quantification (LOQ) ~0.03%~0.3%N/A
Primary Use Quantitative Purity Absolute Purity & Structure Volatile Impurity ID

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical methods.

  • HPLC-UV is the preferred method for routine quantitative purity analysis due to its high sensitivity and resolving power for typical organic synthesis impurities.

  • qNMR serves as an excellent orthogonal method to provide an absolute purity value and confirm the structure, offering high confidence in the final purity assessment.

  • LC-MS is invaluable for identifying unknown impurities detected by HPLC.

  • GC-MS should be used cautiously but can be effective for identifying residual volatile starting materials or solvents.

By employing at least two of these quantitative techniques, researchers can ensure the synthesized compound meets the high purity standards required for drug discovery and development, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Mechanistic intricacies of 1,2,3-Triazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of 1,2,3-triazoles, a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, from drug discovery to materials science. The robustness and versatility of this reaction are underpinned by distinct mechanistic pathways, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of the mechanistic underpinnings of these methodologies, supported by experimental data and detailed protocols to aid in the selection and optimization of the most suitable approach for a given research endeavor.

Mechanistic Overview and Comparison

The choice between CuAAC, RuAAC, and SPAAC is fundamentally dictated by the desired regioisomer, substrate scope, and the biological or chemical environment of the reaction. While all three methods yield the stable 1,2,3-triazole ring, their catalytic cycles and rate-determining steps differ significantly, influencing their reactivity and compatibility with various functional groups.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular method selectively produces 1,4-disubstituted 1,2,3-triazoles. The reaction is significantly accelerated compared to the uncatalyzed thermal cycloaddition.[1] The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate.[1] The mechanism is understood to be a stepwise process.[2] DFT calculations have been instrumental in elucidating the energetic profile of the reaction, suggesting a dinuclear copper acetylide intermediate in the kinetically favored pathway.[3][4] The reaction rate can exhibit complex kinetic behavior, with dependencies on catalyst and reactant concentrations, as well as the presence of accelerating ligands.[5][6]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction regioselectively yields 1,5-disubstituted 1,2,3-triazoles.[1][7] This method is catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) compounds being particularly effective.[1][8] A key mechanistic feature of RuAAC is that it does not proceed through a metal acetylide intermediate, which allows for the use of both terminal and internal alkynes, broadening its synthetic utility.[7][9] The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by a rate-determining reductive elimination step to release the triazole product.[8][10][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a metal-free cycloaddition reaction, making it exceptionally well-suited for applications in living systems where metal toxicity is a concern.[][13] The reaction is driven by the high ring strain of a cyclooctyne, which reacts rapidly with an azide in a concerted 1,3-dipolar cycloaddition.[14][15] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster reaction rates.[16] This catalyst-free approach offers excellent bioorthogonality.[]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the different 1,2,3-triazole formation methodologies, providing a basis for comparison of their performance.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Regioselectivity Exclusively 1,4-disubstituted[1][17]Predominantly 1,5-disubstituted[1][9]Mixture of regioisomers (often close to 1:1)
Catalyst Copper(I) salts (e.g., CuI, CuSO₄/NaAsc)[1]Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂)[8][10]None (metal-free)[]
Alkyne Substrate Scope Terminal alkynes only[7]Terminal and internal alkynes[7][10]Strained cyclooctynes[14]
Typical Reaction Conditions Aqueous or organic solvents, room temperature[1]Organic solvents, room temperature to elevated temperatures[7]Physiological conditions (aqueous, room temp)[13]
Rate Acceleration (vs. thermal) 10⁷ to 10⁸ fold[1]Significant, allows for reaction at lower temperatures[7]Dependent on cyclooctyne strain, can be very fast[16]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and mechanistic investigation of these reactions. Below are representative protocols for key experiments.

Protocol 1: General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical small-scale CuAAC reaction using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.

Materials:

  • Azide-containing compound (1.0 equiv)

  • Terminal alkyne-containing compound (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

  • Sodium ascorbate (0.05-0.5 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a typical RuAAC reaction using a [Cp*RuCl] catalyst to synthesize a 1,5-disubstituted triazole.

Materials:

  • Azide-containing compound (1.0 equiv)

  • Alkyne (terminal or internal) (1.0-1.2 equiv)

  • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (0.01-0.05 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, benzene, THF)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst to a dry reaction vessel.

  • Add the anhydrous, degassed solvent to the vessel.

  • Add the azide and alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: General Procedure for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical SPAAC reaction for bioconjugation in an aqueous environment.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS)

  • Cyclooctyne-containing labeling reagent (e.g., DBCO, BCN) (1.5-10 equiv)

  • Solvent for the cyclooctyne reagent (e.g., DMSO, DMF)

Procedure:

  • Prepare a solution of the azide-functionalized biomolecule in the aqueous buffer.

  • Prepare a stock solution of the cyclooctyne reagent in a minimal amount of a water-miscible organic solvent.

  • Add the desired molar excess of the cyclooctyne reagent stock solution to the biomolecule solution.

  • Incubate the reaction mixture at the desired temperature (typically 4°C to 37°C) with gentle agitation.

  • Monitor the progress of the conjugation if possible (e.g., via SDS-PAGE, mass spectrometry).

  • Upon completion, remove the excess unreacted cyclooctyne reagent by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Visualizing the Mechanistic Pathways

Diagrams of the catalytic cycles and reaction workflows provide a clear visual representation of the mechanistic differences.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle CuI Cu(I) Catalyst Alkyne R-C≡CH Cu_acetylide Cu(I)-Acetylide Alkyne->Cu_acetylide + Cu(I) - H⁺ Azide R'-N₃ Dicopper_acetylide Dinuclear Cu-Acetylide Cu_acetylide->Dicopper_acetylide + Cu(I) Metallacycle Six-membered Cu-Metallacycle Dicopper_acetylide->Metallacycle + R'-N₃ Cu_triazolide Cu-Triazolide Metallacycle->Cu_triazolide Cu_triazolide->CuI Releases Triazole 1,4-Triazole Cu_triazolide->Triazole + H⁺

Caption: Proposed catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism RuAAC Catalytic Cycle cluster_cycle RuII [Cp*RuCl] Ru_complex Ru(II) Complex RuII->Ru_complex + Alkyne + Azide Alkyne R-C≡C-R'' Azide R'-N₃ Ruthenacycle Ruthenacycle Intermediate Ru_complex->Ruthenacycle Oxidative Coupling Ruthenacycle->RuII Releases Triazole 1,5-Triazole Ruthenacycle->Triazole Reductive Elimination

Caption: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

SPAAC_Mechanism SPAAC Reaction Pathway cluster_pathway Reactants Strained Cyclooctyne + Azide TS Concerted Transition State Reactants->TS [3+2] Cycloaddition Product Triazole Product TS->Product

Caption: Concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Kinetic_Experiment_Workflow Kinetic Experiment Workflow cluster_workflow Prep Prepare Reactant & Catalyst Solutions Mixing Initiate Reaction (Rapid Mixing) Prep->Mixing Monitoring Monitor Reaction Progress (e.g., NMR, IR, UV-Vis) Mixing->Monitoring Data_Analysis Data Analysis (Initial Rates, Order) Monitoring->Data_Analysis Mechanism Propose Rate Law & Mechanism Data_Analysis->Mechanism

Caption: A generalized workflow for conducting kinetic studies of triazole formation.

References

A Comparative Guide to the Reactivity of 1,2,3-Triazole-4-carbaldehydes and 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,2,3-triazole-4-carbaldehydes and their 1,2,4-triazole counterparts. Understanding the distinct reactivity profiles of these isomeric heterocycles is crucial for their strategic application in medicinal chemistry and materials science. This document summarizes key reactions, presents available experimental data, and provides detailed protocols for representative transformations.

Introduction

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The constitutional isomers, 1,2,3-triazoles and 1,2,4-triazoles, form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The introduction of a formyl group onto these rings creates versatile synthetic intermediates, 1,2,3-triazole-4-carbaldehydes and 1,2,4-triazole-carbaldehydes, whose reactivity is modulated by the electronic nature of the parent triazole ring. This guide explores the differences in their reactivity through an examination of common aldehyde transformations.

Electronic Properties of 1,2,3- and 1,2,4-Triazole Rings

The arrangement of nitrogen atoms within the triazole ring significantly influences its electronic properties and, consequently, the reactivity of a directly attached formyl group.

  • 1,2,3-Triazole: This isomer is a neutral aromatic heterocycle. The overall electron density is relatively evenly distributed, although the ring is considered electron-deficient compared to benzene.

  • 1,2,4-Triazole: The 1,2,4-triazole ring is notably π-deficient, particularly at the carbon atoms (C3 and C5).[4] This electron deficiency is due to the positions of the electronegative nitrogen atoms. This property makes the carbon atoms of the 1,2,4-triazole ring susceptible to nucleophilic attack.[4] This inherent electronic difference is expected to influence the electrophilicity of the formyl carbon in the corresponding carbaldehydes.

dot graph ER_Diagram { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} dot Figure 1: Logical relationship between triazole isomerism and aldehyde reactivity.

Comparative Reactivity in Key Reactions

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, has been reported for both triazole-carbaldehyde isomers.

Table 1: Comparison of Wittig Reaction Yields

Triazole AldehydeYlideProductYield (%)Reference
1-Substituted-1,2,3-triazole-4-carbaldehydesAryl- and 2-thienyl-phosphonium saltsTriazolo-stilbenes and triazolo-thienostilbenes45-91%[5]
1-Aryl-1,2,4-triazole-5-carbaldehyde(Triphenylphosphoranylidene)acetophenone1-Aryl-5-(2-benzoylvinyl)-1H-1,2,4-triazoleNot specifiedN/A

Note: Direct comparative yield for the 1,2,4-triazole derivative with the same ylide was not found in the searched literature.

The available data indicates that 1,2,3-triazole-4-carbaldehydes are competent substrates for the Wittig reaction, affording moderate to excellent yields of the corresponding alkenes.[5] The π-deficient nature of the 1,2,4-triazole ring is expected to enhance the electrophilicity of the aldehyde, potentially leading to faster reaction rates or higher yields under comparable conditions, though specific comparative data is lacking.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.

Table 2: Comparison of Knoevenagel Condensation Yields

Triazole AldehydeActive Methylene CompoundProductYield (%)Reference
Aromatic Aldehydes (general)MalononitrileBenzylidenemalononitrilesExcellent[6]
4-chlorobenzaldehydeMalononitrile2-(4-chlorobenzylidene)-malononitrile>90%
1,2,3-triazole-4-carbaldehydeMalononitrileNot specifiedNot specifiedN/A
1,2,4-triazole-3-carbaldehydeMalononitrileNot specifiedNot specifiedN/A

Note: While general protocols for Knoevenagel condensations are available, specific examples with quantitative yields for triazole-carbaldehydes are not detailed in the searched literature, preventing a direct comparison.

Given the enhanced electrophilicity of the carbonyl carbon in 1,2,4-triazole-carbaldehydes, it is hypothesized that they would exhibit greater reactivity in Knoevenagel condensations compared to their 1,2,3-triazole counterparts.

Reduction and Oxidation Reactions

The reduction of the aldehyde to an alcohol and its oxidation to a carboxylic acid are fundamental transformations.

Table 3: Comparison of Reduction and Oxidation Reactions

ReactionTriazole AldehydeReagentProductYield (%)Reference
Reduction1-Substituted 1,2,3-triazole-4,5-diestersSodium borohydrideRegioselective reduction of C5 esterGood[4][7]
ReductionGeneral AldehydesSodium borohydrideAlcohols71-96%[8]
Oxidation1-Substituted-1,2,3-triazole-4-carbaldehydePotassium permanganate1,2,3-Triazole-4-carboxylic acidLow to moderate[9]
Oxidation5-mercapto-1,2,4-triazole-3-carboxylic acid synthesis (desulfurization step)Hydrogen peroxide/Acetic acid1,2,4-Triazole-3-carboxylic acid66-87%[10]

Note: The data for the reduction of 1,2,3-triazole derivatives pertains to esters, not aldehydes directly, but suggests the triazole ring is stable to sodium borohydride. The oxidation data for the 1,2,4-triazole is from a desulfurization step in the synthesis of the carboxylic acid, not a direct oxidation of the aldehyde.

The stability of the 1,2,3-triazole ring to sodium borohydride suggests that the reduction of the aldehyde should proceed smoothly.[4][7] The π-deficient nature of the 1,2,4-triazole ring might make the aldehyde more susceptible to reduction. For oxidation, both triazole rings are generally stable to common oxidizing agents, allowing for the selective oxidation of the aldehyde group.

Experimental Protocols

Synthesis of 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde[6]
  • Reactants: 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), hexylamine (0.55 mmol), water (45 µL), and isopropanol (1 mL).

  • Procedure: The reactants are added to a screw-capped reaction tube equipped with a magnetic stirring bar. The reaction mixture is stirred for 15 hours at 80 °C. The mixture is then concentrated and purified by column chromatography.

  • Yield: 94%

G

General Procedure for Wittig Reaction of 1,2,3-Triazole-4-carbaldehydes[5]
  • Reactants: 1-Substituted-1,2,3-triazole-4-carbaldehyde, aryl- or 2-thienyl-phosphonium salt, sodium ethoxide.

  • Solvent: Absolute Ethanol.

  • Procedure: The reaction is performed under a nitrogen atmosphere. The phosphonium salt is treated with sodium ethoxide in absolute ethanol to generate the ylide, followed by the addition of the triazole aldehyde. The reaction mixture is stirred, and the product is isolated and purified.

  • Yield: 45-91%

General Procedure for Knoevenagel Condensation[6]
  • Reactants: Aldehyde (0.01 M), malononitrile (0.01 M), ammonium acetate (catalytic amount).

  • Procedure: The aldehyde and malononitrile are mixed in a beaker. A catalytic amount of ammonium acetate is added with continuous stirring. The reaction is monitored by TLC. The crude product is recrystallized.

  • Note: This is a general procedure; specific application to triazole aldehydes would require optimization.

General Procedure for Reduction of Aldehydes with Sodium Borohydride[9]
  • Reactants: Aldehyde, sodium borohydride.

  • Solvent: Dichloromethane or ethanol (if the aldehyde is solid).

  • Procedure: The aldehyde is dissolved in the solvent, and sodium borohydride is added portion-wise. The reaction is monitored by TLC. The reaction mixture is then extracted, dried, and the solvent is evaporated.

  • Yield: Generally high (71-96% for various aldehydes).

Conclusion

The electronic disparity between the 1,2,3- and 1,2,4-triazole rings provides a basis for predicting differences in the reactivity of their corresponding 4- and 3/5-carbaldehydes. The π-deficient nature of the 1,2,4-triazole ring is expected to render its carbaldehyde derivatives more electrophilic and thus more reactive towards nucleophiles compared to the 1,2,3-isomer. However, a lack of direct comparative studies with quantitative data necessitates further experimental investigation to definitively quantify these reactivity differences. The provided data and protocols serve as a valuable starting point for researchers designing synthetic routes involving these important heterocyclic aldehydes. Future work should focus on side-by-side comparisons of these isomers in key reactions to provide a clearer, quantitative understanding of their relative reactivities.

References

A Comparative Guide to the Structure-Activity Relationship of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as Potent Antimicrotubule Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a novel class of compounds demonstrating significant potential as anticancer agents. Through the inhibition of tubulin polymerization, these molecules induce cell cycle arrest and apoptosis in cancer cells. This document presents a comparative overview of their performance against established antimicrotubule agents, supported by quantitative experimental data, detailed protocols, and visual diagrams to elucidate key concepts.

Comparative Performance Analysis

The antiproliferative activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides has been evaluated against various human cancer cell lines. The following tables summarize their efficacy, benchmarked against clinically relevant antimicrotubule drugs.

Table 1: Antiproliferative Activity against MCF-7 Human Breast Cancer Cells

CompoundIC50 (nM)Comparator DrugIC50 (nM)
13e (meta-phenoxy substitution on N-1 benzyl)46[1][2][3]Paclitaxel 2.5 - 7.5[4]
4e (unsubstituted N-1 benzyl)560[1]Vincristine 7.37[5]
Nicotinamide analog 4g 250 - 8340 (GI50)[6]Combretastatin A-4 ~10-100
Nicotinamide analog 4i 1420 - 5860 (GI50)[6]

Table 2: Antiproliferative Activity against HeLa Human Cervical Cancer Cells

CompoundEffectComparator DrugIC50 (nM)
13e (and related compounds) M-phase arrest at 5 µM[1][3]Paclitaxel 5 - 10[7]
Vincristine 4.1 (µM)[8]
Combretastatin A-4 0.16 (µM)[9]

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold have revealed key pharmacophoric features essential for potent antiproliferative activity.[1][2]

  • Substitution on the N-1 Benzyl Group: The presence of a meta-phenoxy group on the N-1 benzyl ring dramatically enhances cytotoxic activity. For instance, compound 13e , featuring this substitution, exhibits an IC50 of 46 nM against MCF-7 cells, a significant improvement over the unsubstituted analog 4e (IC50 = 560 nM).[1]

  • Arylamide Moiety: A diverse range of heterocyclic substitutions on the arylamide portion of the molecule is well-tolerated, suggesting this position can be modified to fine-tune pharmacokinetic and pharmacodynamic properties without compromising activity.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[1][3] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Proposed Mechanism of Action Compound N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis General Synthetic Workflow (CuAAC) Alkyne Propargylated Arylamide Product N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Alkyne->Product Azide Substituted Benzyl Azide Azide->Product Catalyst CuSO4 / Sodium Ascorbate Catalyst->Product Click Chemistry

References

A Comparative Guide to the In Vitro Antiproliferative Activity of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents is a cornerstone of oncological research. Among the diverse heterocyclic compounds explored for their therapeutic potential, triazole derivatives have emerged as a promising class of molecules exhibiting significant antiproliferative activity. This guide provides a comparative overview of the in vitro efficacy of recently developed triazole compounds against various cancer cell lines, with a focus on their half-maximal inhibitory concentrations (IC50). Experimental data is presented alongside detailed methodologies to support further research and development in this area.

Comparative Antiproliferative Activity

The antiproliferative effects of novel triazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below. Doxorubicin, a widely used chemotherapeutic agent, is included as a reference standard for comparison.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Coumarin-Triazole Hybrid (LaSOM 186) MCF-72.66DoxorubicinMCF-72.5[1]
Coumarin-Triazole Hybrid (LaSOM 190) MCF-72.85DoxorubicinA549> 20[1]
1,2,4-Triazole-Chalcone (10o) SW62021.55CisplatinHepG293.74
1,2,4-Triazole-Chalcone (10q) A54925.58
Betulinic Acid-Triazole (4a) RPMI-795118.8
Betulinic Acid-Triazole (4b) RPMI-795120.7
(S)-Naproxen-Triazole (4b) MDA-MB-2319.89

Note: IC50 values can vary between studies due to different experimental conditions such as cell passage number and treatment duration.[2]

Recent studies have highlighted the potential of various triazole hybrids. For instance, coumarin-triazole hybrids have demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values as low as 2.66 µM.[3] Similarly, novel 1,2,4-triazole-chalcone compounds have shown activity against SW620 human colon cancer cells and A549 human non-small cell lung cancer cells.[4] Furthermore, semisynthetic betulinic acid-triazole hybrids have exhibited significant cytotoxicity against the RPMI-7951 human malignant melanoma cell line.[5] Another study reported that an (S)-Naproxen derivative bearing a 1,2,4-triazole moiety showed potent anticancer activity against the human breast cancer cell line MDA-MB-231.[6]

Experimental Protocols

The following section details the methodologies employed for the in vitro evaluation of the antiproliferative activity of the triazole compounds.

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][3]

Principle: In viable cells, mitochondrial and cytosolic enzymes, such as dehydrogenases, reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][7] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1.4 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 31.25 to 500 µg/mL) and a reference drug (e.g., Doxorubicin) for a specified duration (typically 24 to 72 hours).[8]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[3][8] The plates are then incubated for an additional 2 to 4 hours at 37°C.[3][8]

  • Formazan Solubilization: Following the second incubation, the MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.[3][8]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[3][8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curves.

Visualizing Experimental and Biological Processes

To better illustrate the methodologies and biological mechanisms discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: In Vitro Antiproliferative Assay A Cancer Cell Seeding (96-well plate) B Overnight Incubation (Adhesion) A->B C Treatment with Triazole Compounds & Reference Drug (24-72h) B->C D Addition of MTT Reagent C->D E Incubation (2-4h) D->E F Formazan Crystal Formation E->F G Solubilization with DMSO F->G H Absorbance Measurement (570 nm) G->H I IC50 Value Determination H->I

Caption: A generalized workflow for determining the in vitro antiproliferative activity of compounds using the MTT assay.

G cluster_1 PI3K/Akt Signaling Pathway Inhibition by Triazole Compounds Triazole Triazole Compound FAK FAK Triazole->FAK Inhibits PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway and its inhibition by certain triazole compounds, leading to reduced cell proliferation and survival.[9]

Concluding Remarks

The presented data underscores the significant potential of triazole derivatives as a scaffold for the development of novel antiproliferative agents. The diverse chemical modifications possible on the triazole ring allow for the fine-tuning of their biological activity against various cancer types. Further investigations into the structure-activity relationships and the elucidation of their precise mechanisms of action, including their effects on key signaling pathways like PI3K/Akt, are warranted to advance these promising compounds towards clinical applications. The standardized protocols provided herein serve as a foundation for the reproducible and comparative evaluation of new chemical entities in the ongoing search for more effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde, a compound whose toxicological properties have not been fully investigated, thus warranting a cautious approach. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The following personal protective equipment (PPE) is mandatory to prevent skin and eye contact:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential dust or vapors.

Quantitative Hazard Data Summary

Hazard ClassificationPotential Effects
Acute Oral Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.
(Single Exposure)
Hazardous to the Aquatic May be harmful to aquatic life.
Environment

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration at a permitted facility is a likely final disposal method for this type of organic compound.

Waste Collection and Segregation
  • Containerization: Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any applicable hazard symbols.

  • Segregation: Do not mix this waste with other waste streams.[1] It is particularly important to keep it separate from incompatible materials, such as strong oxidizing agents.

Preparing for Disposal

Due to the lack of specific neutralization protocols for this compound, chemical treatment in the lab is not recommended. The compound should be prepared for collection by a licensed hazardous waste disposal company in its solid form. If the compound is in a solution, the solvent must also be considered hazardous waste and disposed of accordingly.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Containment and Cleanup:

    • For dry spills, carefully sweep the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter can also be used.[1]

    • Place the collected material into a labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water.[1] The cleaning materials should also be collected and disposed of as hazardous waste.

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation for Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe container Select a Labeled, Sealed Hazardous Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company store->contact

Caption: Workflow for the preparation and disposal of this compound waste.

SpillResponse spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Sweep or Absorb) ppe->contain collect Collect Contaminated Material in a Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Container via EHS decontaminate->dispose

References

Personal protective equipment for handling 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

I. Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE and safety measures.

Category Equipment/Procedure Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times to protect against splashes.[1][2] A face shield provides an additional layer of protection for the entire face and is required when there is a risk of explosion or significant splash hazard.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Inspect gloves for integrity before each use.[3] Disposable nitrile gloves offer good protection against a broad range of chemicals for short-term use.[3] For prolonged contact, consult the glove manufacturer's resistance guide. Dispose of contaminated gloves immediately in accordance with hazardous waste procedures.
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn to protect against minor spills and contamination of personal clothing. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood)All procedures involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][5]
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.
Hygiene Measures Hand washingWash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6][7]

II. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation First Aid and Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

III. Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
  • SDS Review: All personnel involved must review the Safety Data Sheet (SDS) for this compound.[9]
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
  • PPE Check: Don all required personal protective equipment as outlined in the table above.
  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Use:

  • Containment: All handling of the solid compound and its solutions must be performed within a chemical fume hood.
  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
  • Avoid Contamination: Keep containers of the chemical tightly closed when not in use.

3. Post-Handling and Cleanup:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and then soap and water.
  • Waste Segregation: Segregate all waste containing this compound into designated, labeled hazardous waste containers.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
  • Hand Washing: Wash hands thoroughly after removing PPE.

IV. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • All materials contaminated with this compound, including unused product, reaction residues, contaminated solvents, and disposable PPE, must be considered hazardous waste.
  • Collect these waste materials in a designated, leak-proof, and clearly labeled container. The label should include the chemical name and associated hazards.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[7]
  • Do not dispose of this chemical down the drain or in the regular trash.[6]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

V. Visual Workflow and Emergency Response Diagrams

To further clarify the procedures, the following diagrams illustrate the safe handling workflow and emergency response plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SDS Review SDS RiskAssessment->SDS FumeHood Verify Fume Hood SDS->FumeHood PPE Don PPE FumeHood->PPE EmergencyEquip Locate Emergency Equipment PPE->EmergencyEquip Containment Work in Fume Hood EmergencyEquip->Containment Weighing Weigh Compound Containment->Weighing SolutionPrep Prepare Solutions Weighing->SolutionPrep Heating Controlled Heating SolutionPrep->Heating Decontaminate Decontaminate Surfaces Heating->Decontaminate WasteSeg Segregate Waste Decontaminate->WasteSeg PPERemoval Remove PPE WasteSeg->PPERemoval HandWash Wash Hands PPERemoval->HandWash Disposal Dispose via Licensed Service HandWash->Disposal

Caption: Logical workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Response SpillExposure Spill or Exposure Occurs Evacuate Evacuate Area SpillExposure->Evacuate Spill SkinContact Skin Contact: Wash for 15 min SpillExposure->SkinContact Exposure EyeContact Eye Contact: Flush for 15 min SpillExposure->EyeContact Inhalation Inhalation: Move to Fresh Air SpillExposure->Inhalation Ingestion Ingestion: Rinse Mouth SpillExposure->Ingestion DonPPE Wear Appropriate PPE Evacuate->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb Collect Collect in Labeled Container Absorb->Collect Ventilate Ventilate & Clean Area Collect->Ventilate SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Emergency response procedures for spills or personal exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.